molecular formula C21H22ClNO4 B583906 Dimethomorph-d8

Dimethomorph-d8

Cat. No.: B583906
M. Wt: 395.9 g/mol
InChI Key: QNBTYORWCCMPQP-RLTCFVBRSA-N
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Description

Dimethomorph-d8, also known as this compound, is a useful research compound. Its molecular formula is C21H22ClNO4 and its molecular weight is 395.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBTYORWCCMPQP-RLTCFVBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is Dimethomorph-d8 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Dimethomorph-d8

This compound is the deuterated form of Dimethomorph, a systemic fungicide widely used in agriculture. The stable isotope labeling makes it an ideal internal standard for quantitative analysis of Dimethomorph residues in various environmental and biological matrices. This guide provides a comprehensive overview of this compound, its chemical properties, synthesis, analytical applications, and its interaction with biological pathways.

Chemical Identity and Properties

This compound is structurally identical to Dimethomorph, with the exception of eight hydrogen atoms on the morpholine ring being replaced by deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the non-labeled compound in mass spectrometry-based analytical methods.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue, Dimethomorph.

PropertyThis compoundDimethomorph
Molecular Formula C₂₁H₁₄D₈ClNO₄[1]C₂₁H₂₂ClNO₄[2]
Molecular Weight 395.91 g/mol [1][3]~387.86 g/mol [2]
Exact Mass 395.1739498 Da[4][5]387.123738 Da[2]
CAS Number 1346606-71-0[1][4]110488-70-5[2]
Appearance Yellow Solid[1][3]White to off-white powder
Water Solubility (Dimethomorph) Not available81.1 mg/L at pH 4, 49.2 mg/L at pH 7, 41.8 mg/L at pH 9 (at 20 °C)[2]
Solubility in Organic Solvents (Dimethomorph, g/L at 20°C) Not availableAcetone: 100, Dichloromethane: >500, Ethyl Acetate: 48.3, Toluene: 49.5, Methanol: 39, n-Hexane: 0.11[2]

Chemical Structure

The chemical structure of this compound consists of a chlorophenyl ring and a dimethoxyphenyl ring attached to an acrylic acid derivative, which is in turn linked to a deuterated morpholine ring. The IUPAC name for the (E)-isomer is (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one.[4][5] Dimethomorph typically exists as a mixture of (E) and (Z) isomers.[6]

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound follows the same principles as the synthesis of Dimethomorph, with the key difference being the use of deuterated morpholine. A general synthetic approach is outlined below, based on known methods for Dimethomorph synthesis.[7][8]

  • Reaction Setup: In a reaction vessel, 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine-d8 are dissolved in an appropriate solvent.

  • Catalysis: A Lewis base or an alkaline catalyst (e.g., a copper and vanadium compound catalyst) is added to the mixture.[7][8]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 40 and 80°C and stirred for 1 to 5 hours to form the intermediate product.[7]

  • Dehydration: The temperature is then raised to 90-115°C to facilitate a dehydration reaction.[7]

  • Work-up and Purification: After cooling, the reaction mixture is extracted with water. The organic phase is separated, and the solvent is removed by distillation. The resulting crude product is then purified by crystallization to yield this compound.[7]

Analytical Method for Dimethomorph using this compound as an Internal Standard

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Dimethomorph residues. The following is a representative protocol for the analysis of Dimethomorph in a vegetable matrix, adapted from established methods.[9][10][11]

  • Sample Preparation and Extraction:

    • A homogenized sample of the vegetable matrix is weighed.

    • A known amount of this compound internal standard solution is added to the sample.

    • The sample is extracted with a suitable solvent, such as acetonitrile or dichloromethane, often with the addition of salts (e.g., QuEChERS method).[11]

    • The mixture is homogenized and centrifuged to separate the organic layer.

  • Clean-up (Optional but Recommended):

    • The extract may be cleaned up using solid-phase extraction (SPE) with a cartridge such as octadecylsilanized silica gel to remove interfering matrix components.[9]

  • LC-MS/MS Analysis:

    • The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Dimethomorph and this compound.

    • The concentration of Dimethomorph in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Signaling Pathways

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Dimethomorph is a systemic fungicide that is particularly effective against oomycetes.[1] Its primary mode of action is the disruption of the fungal cell wall formation.[2][6] It is classified as a carboxylic acid amide (CAA) fungicide and is believed to inhibit cellulose synthesis in these organisms.[4] This disruption of cell wall integrity leads to the cessation of fungal growth and development.

Fungal_Cell_Wall_Inhibition cluster_fungus Oomycete Fungal Cell Cellulose_Synthase Cellulose Synthase Cellulose_Fibrils Cellulose Fibrils Cellulose_Synthase->Cellulose_Fibrils UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase Cell_Wall Cell Wall Formation (Integrity) Cellulose_Fibrils->Cell_Wall Fungal_Growth Fungal Growth Cell_Wall->Fungal_Growth Cell_Wall->Fungal_Growth Maintains Dimethomorph Dimethomorph Dimethomorph->Cellulose_Synthase Inhibits

Caption: Inhibition of fungal cell wall synthesis by Dimethomorph.

Inhibition of Androgen Receptor Signaling

In addition to its fungicidal properties, Dimethomorph has been shown to inhibit androgen receptor (AR) activity.[12] The AR is a ligand-activated transcription factor that plays a crucial role in various physiological processes and is a key driver in the development and progression of prostate cancer. The binding of androgens like testosterone or dihydrotestosterone (DHT) to the AR initiates a signaling cascade that leads to the transcription of target genes. By inhibiting this pathway, compounds like Dimethomorph can potentially disrupt androgen-dependent processes.

AR_Signaling_Inhibition cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Complex Androgen->AR_inactive Binds & Activates AR_active Active AR Dimer AR_inactive->AR_active ARE Androgen Response Element (ARE) AR_active->ARE Translocates & Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Dimethomorph Dimethomorph Dimethomorph->AR_inactive Inhibits Activity

Caption: Inhibition of the androgen receptor signaling pathway.

References

Dimethomorph-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethomorph-d8, a deuterated isotopologue of the fungicide Dimethomorph. The information presented herein is intended to support research and development activities by providing key physicochemical data, insights into its mechanism of action, and detailed experimental protocols.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
CAS Number 1346606-71-0[1][2][3][4][5]
Molecular Formula C₂₁D₈H₁₄ClNO₄[1][3]
Molecular Weight 395.91 g/mol [1][4]
Synonyms Dimethomorph D8 (Morpholine D8)[1][3]

Core Mechanism of Action

Dimethomorph is a systemic, morpholine fungicide specifically targeting Oomycetes, a class of destructive plant pathogens including species that cause downy mildew and late blight.[6][7][8] Its primary mode of action is the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and growth.[6][9]

Dimethomorph exerts its fungicidal effect by inhibiting cellulose synthesis, a critical component of the Oomycete cell wall.[10][11] This inhibition disrupts the normal development of the cell wall, leading to cell lysis and ultimately, the death of the fungus.[8][10] The molecule exists as a mixture of (E) and (Z) isomers; however, only the Z-isomer is intrinsically active.[9] In practice, this distinction is often negligible due to the rapid interconversion of the isomers in the presence of light.[9]

Mode of Action Workflow

The following diagram illustrates the inhibitory effect of Dimethomorph on the fungal cell wall synthesis pathway.

Dimethomorph Mode of Action cluster_fungus Oomycete Fungal Cell Cellulose_Synthase Cellulose Synthase (Enzyme) Cell_Wall Fungal Cell Wall Cellulose_Synthase->Cell_Wall Cellulose Synthesis Disruption Disrupted Cell Wall (Cell Lysis) Cell_Wall->Disruption UDP_Glucose UDP-Glucose (Precursor) UDP_Glucose->Cellulose_Synthase Substrate Dimethomorph Dimethomorph Dimethomorph->Cellulose_Synthase Inhibition

Dimethomorph's inhibition of cellulose synthase.

Experimental Protocols

This section details methodologies for key experiments related to the study of Dimethomorph's activity.

In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of Dimethomorph against Oomycete pathogens.

Materials:

  • Dimethomorph (analytical grade)

  • Appropriate culture medium (e.g., Glucose-Yeast extract agar)[4]

  • Sterile multi-well plates (e.g., 6-well or 24-well)[4]

  • Actively growing Oomycete cultures

  • Sterile glass cannula or cork borer (5 mm diameter)[4]

  • Incubator set to the optimal temperature for the target pathogen (e.g., 18°C)[4]

Procedure:

  • Prepare a stock solution of Dimethomorph in a suitable solvent (e.g., ethanol).

  • Autoclave the culture medium and allow it to cool to approximately 49°C.

  • Add the Dimethomorph stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 50, and 100 mg/L) and a solvent-only control.[4]

  • Dispense the amended and control media into the wells of the sterile plates and allow them to solidify overnight.[4]

  • Using a sterile cannula, excise a 5 mm plug of inoculum from the leading edge of an actively growing fungal culture.[4]

  • Place the inoculum plug, mycelium-side down, in the center of the agar in each well.[4]

  • Incubate the plates at the appropriate temperature in the dark.

  • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours, and 6 days). The colony diameter is typically the average of two perpendicular measurements.[4]

  • The MIC is defined as the lowest concentration of Dimethomorph that completely inhibits visible mycelial growth after the final incubation period.[4]

Cellulose Synthesis Inhibition Assay (Adapted from ¹⁴C-Glucose Incorporation)

This biochemical assay quantifies the direct impact of Dimethomorph on cellulose synthesis. The protocol is adapted from methodologies used for other cellulose synthesis inhibitors like Mandipropamid.[12]

Materials:

  • Oomycete cysts/spores

  • Liquid culture medium

  • Dimethomorph

  • D-(U-¹⁴C)-glucose (radiolabeled)

  • Scintillation counter and vials

  • Washing buffers

Procedure:

  • Germinate Oomycete cysts in liquid medium to form primary germ tubes (approximately 2 hours).[12]

  • Introduce D-(U-¹⁴C)-glucose to the culture along with varying concentrations of Dimethomorph and a control without the fungicide.

  • Incubate the cultures for a defined period (e.g., 6 hours) to allow for the incorporation of the radiolabeled glucose into newly synthesized cell wall material.[12]

  • Harvest the fungal material and wash thoroughly to remove unincorporated ¹⁴C-glucose.

  • Process the samples to isolate the cellulosic fraction of the cell wall.

  • Quantify the amount of ¹⁴C incorporated into the cellulose using a scintillation counter.

  • A reduction in ¹⁴C incorporation in the Dimethomorph-treated samples compared to the control indicates inhibition of cellulose synthesis.[12] The half-maximal inhibitory concentration (IC₅₀) can be calculated from a dose-response curve.[12]

Metabolic Pathways

In animal systems, Dimethomorph is extensively metabolized. The primary routes of biotransformation involve the demethylation of one of the dimethoxy groups on the phenyl ring and the oxidative degradation of the morpholine ring.[1][7] The resulting metabolites are often conjugated (e.g., with glucuronic acid) to facilitate excretion.[1]

Animal Metabolic Pathway

The following diagram provides a generalized overview of the metabolic fate of Dimethomorph in animals.

Generalized Animal Metabolism of Dimethomorph cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dimethomorph Dimethomorph Demethylation Demethylation Dimethomorph->Demethylation Oxidation Morpholine Ring Oxidation Dimethomorph->Oxidation Conjugation Conjugation (e.g., Glucuronidation) Demethylation->Conjugation Oxidation->Conjugation Excretion Excretion (Bile, Urine) Conjugation->Excretion

Metabolic transformation of Dimethomorph.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethomorph-d8

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the fungicide Dimethomorph. This document includes key physicochemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways and analytical workflows.

Physicochemical Properties

This compound is a labeled internal standard used in analytical and research applications to quantify Dimethomorph. The deuteration is typically on the morpholine ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both this compound and its non-deuterated counterpart, Dimethomorph.

PropertyThis compoundDimethomorph
Molecular Formula C₂₁D₈H₁₄ClNO₄[1]C₂₁H₂₂ClNO₄[2]
Molecular Weight 395.91 g/mol [1][3]387.9 g/mol [2]
Appearance Yellow Solid[1]White Crystalline Odorless Solid[2]
Melting Point Not available125.2 - 149.2 °C (E/Z mixture)[2]
Boiling Point Not available584.9 °C at 760 mmHg[4]
Water Solubility Not available50 mg/L (20-23 °C)[4]
log P (Octanol/Water) Not available2.63 (E isomer), 2.73 (Z isomer)[2]
CAS Number 1346606-71-0[3]110488-70-5[2]

Mechanism of Action

Dimethomorph is a systemic fungicide specifically targeting Oomycetes, such as those causing downy mildew and late blight.[5] Its primary mode of action is the disruption of the fungal cell wall formation.[2][6] This inhibition of cell wall synthesis provides both preventative and curative activity against fungal infections.[5] Dimethomorph is absorbed by the plant and translocated, offering protection to new growth.[7]

Metabolic Pathways

In mammals, such as rats, Dimethomorph is rapidly absorbed and metabolized. The primary metabolic transformations involve the demethylation of one of the dimethoxy groups on the phenyl ring and oxidation of the morpholine ring.[8][9] The resulting metabolites are then excreted, primarily in the feces.[8][9] A proposed metabolic pathway in rats is illustrated below.

Dimethomorph_Metabolic_Pathway Dimethomorph Dimethomorph Demethylation Demethylation Dimethomorph->Demethylation Oxidation Oxidation Dimethomorph->Oxidation Metabolite_A O-desmethyl-dimethomorph Demethylation->Metabolite_A Metabolite_B Morpholine-ring oxidized metabolite Oxidation->Metabolite_B Conjugation Conjugation Metabolite_A->Conjugation Excretion Excretion Metabolite_B->Excretion Glucuronide_Conjugates Glucuronide_Conjugates Conjugation->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion

Caption: Proposed metabolic pathway of Dimethomorph in rats.

Experimental Protocols

The analytical methods for Dimethomorph can be adapted for this compound, which is primarily used as an internal standard to ensure accuracy and precision.

Analysis in Animal Products by LC-MS/MS

This method is suitable for the determination of Dimethomorph residues in muscle, liver, kidney, fat, fish, shellfish, milk, and eggs.

4.1.1. Extraction

  • Weigh 10.0 g of a homogenized sample (5.00 g for fat) into a centrifuge tube.

  • Add 10 mL of 0.01 mol/L hydrochloric acid and homogenize.

  • Add 50 mL of acetonitrile, 25 mL of n-hexane, and 2 g of diatomaceous earth.

  • Homogenize and filter with suction, collecting the acetonitrile layer.

  • Re-extract the remaining solid with 25 mL of acetonitrile and 5 mL of 0.01 mol/L hydrochloric acid.

  • Combine the acetonitrile layers and adjust the final volume to 100 mL with acetonitrile.

  • Take a 20 mL aliquot, add 3 g of sodium chloride, shake for 5 minutes, and discard the aqueous layer.[10]

4.1.2. Clean-up

  • Octadecylsilanized (ODS) Silica Gel Column Chromatography:

    • Condition an ODS cartridge (1,000 mg) with 10 mL of acetonitrile.

    • Load the acetonitrile extract from the previous step.

    • Elute with 2 mL of acetonitrile.

    • Collect the eluate, concentrate, and dissolve the residue in 2 mL of acetone/n-hexane (1:1, v/v).[10]

  • Ethylenediamine-N-propylsilanized Silica Gel Column Chromatography:

    • Condition the cartridge (500 mg) with 5 mL of methanol followed by 10 mL of acetone/n-hexane (1:1, v/v).

    • Load the solution from the ODS clean-up.

    • Elute with 20 mL of acetone/n-hexane (1:1, v/v).

    • Collect the eluate, concentrate, and dissolve the residue in methanol for LC-MS/MS analysis.[10]

4.1.3. Instrumental Analysis

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: A calibration curve is generated using standard solutions of Dimethomorph. The concentration in the sample is determined from this curve.[10]

LC_MS_MS_Workflow Start Sample Preparation Homogenization Homogenization Start->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile/Hexane) Homogenization->Extraction Cleanup1 ODS SPE Cleanup Extraction->Cleanup1 Cleanup2 Amino SPE Cleanup Cleanup1->Cleanup2 Analysis LC-MS/MS Analysis Cleanup2->Analysis End Data Quantification Analysis->End

Caption: Workflow for the analysis of Dimethomorph in animal products.

Analysis in Vegetables by GC-MS/MS

This method provides an alternative for determining Dimethomorph in vegetable matrices like tomatoes, cucumbers, and onions.

4.2.1. Extraction

  • A homogenized sample is extracted with dichloromethane.[11]

4.2.2. Instrumental Analysis

  • Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Quantification: Results are calculated based on the chromatographic peak areas compared to a standard curve.[11]

  • Performance: This method has shown average recovery rates between 81% and 96% with limits of detection below 10 µg/kg for tomato, cucumber, and onion.[11]

Synthesis Outline

The synthesis of Dimethomorph, which can be adapted for its deuterated analog by using deuterated starting materials, can be achieved through various routes.

Friedel-Crafts Acylation Route
  • Acylation: Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride.

  • Condensation: The resulting product is condensed with triethyl phosphonoacetate.

  • Morpholide Formation: The ethyl cinnamate derivative is then converted to the corresponding morpholide to yield Dimethomorph.[8]

Lewis Base Catalyzed Synthesis
  • Reaction: Benzophenone and acetyl morpholine react in the presence of a Lewis base catalyst.

  • Dehydration: The intermediate product undergoes dehydration to form Dimethomorph.[12]

Dimethomorph_Synthesis_Pathway Start Starting Materials Reactant1 1,2-dimethoxybenzene + 4-chlorobenzoyl chloride Start->Reactant1 Step1 Friedel-Crafts Acylation Reactant1->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Reactant2 + Triethyl phosphonoacetate Intermediate1->Reactant2 Step2 Condensation Intermediate1->Step2 Reactant2->Step2 Intermediate2 Ethyl Cinnamate Derivative Step2->Intermediate2 Step3 Conversion to Morpholide Intermediate2->Step3 Product Dimethomorph Step3->Product

Caption: Synthesis of Dimethomorph via Friedel-Crafts acylation.

References

An In-depth Technical Guide to the Synthesis and Labeling of Dimethomorph-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of Dimethomorph-d8, a deuterated isotopologue of the fungicide Dimethomorph. The inclusion of deuterium atoms in the morpholine ring makes this compound an invaluable internal standard for quantitative analysis by mass spectrometry, particularly in metabolism, pharmacokinetic, and environmental fate studies. This document outlines the synthetic pathway, experimental considerations, and key chemical data.

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing a direct comparison with its unlabeled counterpart. This data is critical for analytical method development and characterization.

PropertyThis compoundDimethomorph (unlabeled)
CAS Number 1346606-71-0[1]110488-70-5[2]
Molecular Formula C₂₁D₈H₁₄ClNO₄[1]C₂₁H₂₂ClNO₄[3][4]
Molecular Weight 395.91 g/mol [1]387.9 g/mol
IUPAC Name (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one[2][5](E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine[3]
Isotopic Purity ≥99 atom % DNot Applicable
Chemical Purity ≥98%Not Specified
Appearance Yellow Solid[1]Colorless to grey crystalline powder[6]

Synthesis Pathway Overview

The synthesis of this compound is not explicitly detailed in a single published protocol. However, by combining information on the synthesis of unlabeled Dimethomorph and the preparation of deuterated precursors, a logical synthetic route can be constructed. The overall strategy involves a two-stage process:

  • Preparation of the Labeled Intermediate : Synthesis of morpholine-d8, the key deuterated building block.

  • Coupling and Final Assembly : Reaction of the deuterated morpholine intermediate with the core benzophenone structure to yield the final this compound product.

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_0 Stage 1: Synthesis of Deuterated Intermediate cluster_1 Stage 2: Acetylation cluster_2 Stage 3: Condensation Reaction cluster_3 Stage 4: Purification A Morpholine D H/D Exchange Reaction A->D B D₂O (Deuterium Source) B->D C Raney Nickel (Catalyst) C->D E Morpholine-d8 D->E G Acetylation E->G F Acetic Anhydride F->G H N-acetylmorpholine-d8 G->H K Condensation H->K I 4-chloro-3',4'-dimethoxybenzophenone I->K J Lewis Base (e.g., Sodium Amide) J->K L This compound K->L M Crystallization / Chromatography L->M N Purified this compound M->N

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, albeit reconstructed, experimental methodologies for the key stages of this compound synthesis.

Stage 1: Synthesis of Morpholine-d8

The foundational step is the isotopic labeling of the morpholine ring. A highly efficient method for this transformation has been described, which involves a one-pot hydrogen-deuterium exchange reaction.

Methodology:

  • Reaction Setup : In a suitable reaction vessel, combine morpholine, D₂O (as the deuterium source), and a Raney Nickel catalyst.

  • H/D Exchange : The reaction mixture is heated to promote the exchange of all eight methylene hydrogens on the morpholine ring with deuterium atoms from the D₂O.

  • Work-up and Isolation : Upon completion of the reaction, the Raney Nickel catalyst is removed by filtration. The morpholine-d8 can then be isolated from the D₂O, likely through distillation or extraction.

This process is noted for its efficiency in achieving a near-complete isotopic exchange.

Stage 2 & 3: Synthesis of Dimethomorph from N-acetylmorpholine

While specific protocols for the deuterated compound are not available, the synthesis of unlabeled Dimethomorph provides a robust template. One common method involves the condensation of N-acetylmorpholine with a substituted benzophenone.

Methodology:

  • Acetylation of Morpholine-d8 : The previously synthesized morpholine-d8 is acetylated to form N-acetylmorpholine-d8. This is typically achieved by reacting morpholine-d8 with acetic anhydride.

  • Condensation Reaction : In a reaction vessel, 4-chloro-3',4'-dimethoxybenzophenone and N-acetylmorpholine-d8 are dissolved in a suitable solvent such as toluene or xylene.

  • Catalysis : A Lewis base, such as sodium methoxide or sodium amide, is added to catalyze the condensation reaction.

  • Reaction Conditions : The mixture is heated to a temperature of approximately 60°C for several hours to form an intermediate, followed by heating to a higher temperature (e.g., 110°C) to facilitate a dehydration reaction, yielding the final product.

  • Purification : The reaction mixture is cooled, and the product is extracted using an organic solvent. The crude this compound is then purified, typically by crystallization or column chromatography, to achieve the desired high chemical purity.

The following diagram illustrates the general experimental workflow for the condensation and purification steps.

G start Start reactants Combine: - 4-chloro-3',4'-dimethoxybenzophenone - N-acetylmorpholine-d8 - Solvent (e.g., Toluene) - Lewis Base Catalyst start->reactants heat1 Heat to ~60°C (3-4 hours) reactants->heat1 heat2 Heat to ~110°C (Dehydration) heat1->heat2 cool Cool to Room Temperature heat2->cool extract Aqueous Extraction cool->extract separate Separate Organic Layer extract->separate concentrate Concentrate Organic Layer (Distillation) separate->concentrate crystallize Crystallize Crude Product concentrate->crystallize filter Filter and Dry crystallize->filter end Purified this compound filter->end

Caption: General experimental workflow for Dimethomorph synthesis.

Concluding Remarks

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. While a single, comprehensive protocol is not publicly available, this guide consolidates information from various sources to present a logical and feasible synthetic pathway. The key to this synthesis is the initial, high-efficiency deuteration of the morpholine precursor, followed by its incorporation into the final Dimethomorph structure using methods analogous to those for the unlabeled compound. The resulting high-purity, isotopically labeled compound is an essential tool for advanced analytical and metabolic research in the fields of agriculture and drug development.

References

Dimethomorph-d8: A Technical Guide to its Fungicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethomorph is a systemic fungicide belonging to the cinnamic acid amide (CAA) chemical class, specifically targeting oomycetes, a group of destructive plant pathogens often referred to as water molds.[1][2][3] Its deuterated isotopologue, Dimethomorph-d8, serves primarily as an internal standard for analytical quantification; its fundamental biological mechanism of action is identical to that of Dimethomorph. This document provides a detailed overview of this mechanism, focusing on the molecular target, cellular consequences, and the experimental protocols used for its elucidation. The primary mode of action is the disruption of fungal cell wall biosynthesis through the inhibition of cellulose synthesis, a feature that confers high selectivity for oomycetes.[3][4]

Core Mechanism of Action: Cell Wall Synthesis Inhibition

Dimethomorph exerts its fungicidal effect by disrupting the formation of the oomycete cell wall.[1][2][5][6][7] This action is highly specific and effective due to the unique composition of oomycete cell walls.

2.1 Molecular Target: Cellulose Synthase

Unlike true fungi, whose cell walls are primarily composed of chitin, oomycetes possess cell walls predominantly made of β-1,3-glucans and cellulose.[3] Dimethomorph specifically targets and inhibits the process of cellulose synthesis.[3][4] This mode of action places it within the Fungicide Resistance Action Committee (FRAC) Group 40, classified as Carboxylic Acid Amides (CAA), which are recognized as cellulose biosynthesis inhibitors.[4][5] By inhibiting this crucial enzymatic step, Dimethomorph prevents the formation of a stable and functional cell wall.

2.2 Cellular and Morphological Consequences

The inhibition of cellulose synthesis has catastrophic consequences for the pathogen, particularly in stages of active growth:

  • Cell Lysis: Without a properly formed cell wall, the fungal cell cannot withstand internal osmotic pressure, leading to the lysis (bursting) of the cell, especially at the hyphal tips where growth is occurring.[4][8]

  • Disruption of Life Cycle: The fungicide is effective against nearly all stages of the oomycete life cycle.[9][10] It inhibits the germination of spores, disrupts mycelial growth, and prevents the formation of new sporangia and oospores, thereby exhibiting protective, curative, and antisporulant activities.[3][6][8][9][11] Zoospores, for instance, fail to produce cell walls after exposure.[8]

2.3 Isomer Activity

Dimethomorph is a mixture of (E)- and (Z)-isomers.[1] While only the (Z)-isomer is intrinsically active against the target site, rapid interconversion between the isomers occurs in the presence of light.[6][11][12] Consequently, the isomeric mixture is effective in practice.

Quantitative Efficacy Data

The potency of Dimethomorph has been quantified against various oomycete pathogens. The most common metrics are the Effective Concentration (EC50/ED95) required to inhibit 50%/95% of growth and the Minimum Inhibitory Concentration (MIC).

Pathogen SpeciesHost/Assay ConditionEfficacy Value (µg/mL)Reference
Plasmopara viticolaVine Leaf DisksED95: 0.25 - 1.15[8]
Phytophthora infestansPotatoMIC (Isolate MR1): 0.6[8]
Phytophthora infestansPotatoMIC (Isolate S49): 1.25[8]
Phytophthora infestansTomatoED90: 49[8]
Pseudoperonospora cubensisCucumberED90: 10.6 - 23.1[8]
Phytophthora capsiciIn vitroEC50: <0.1[13]
Phytophthora citrophthoraIn vitroEC50: 0.14[13]
Phytophthora parasiticaIn vitroEC50: 0.38[13]
Phytophthora nagaiiIn vitroEC50: 0.65 - 0.72[14]
Phytophthora tentaculataIn vitroEC50: 0.49 - 0.64[14]
General OomycetesIn vitroInhibits growth at <0.25[9][11]

Experimental Protocols

The mechanism and efficacy of cell wall-inhibiting fungicides like Dimethomorph are determined using established in vitro methodologies.

4.1 Fungicide Sensitivity Screening (EC50/MIC Determination)

This protocol is designed to quantify the concentration of Dimethomorph required to inhibit fungal growth.

  • Preparation of Fungicide Stock: A stock solution of Dimethomorph is prepared by dissolving the technical grade compound in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).[8]

  • Medium Preparation:

    • Amended Agar Method: A series of petri dishes containing a suitable growth medium (e.g., rye agar for Phytophthora) is prepared.[15] The Dimethomorph stock solution is added to the molten agar at various final concentrations just before pouring the plates.

    • Liquid Culture Method (High-Throughput): A liquid growth medium is dispensed into the wells of a multi-well microtiter plate. The fungicide stock is then added to create a serial dilution across the plate.[16]

  • Inoculation:

    • Agar: Small plugs of mycelium from an actively growing culture are placed in the center of the amended agar plates.[15]

    • Liquid: A standardized suspension of mycelial fragments or zoospores is added to each well of the microtiter plate.[15][16]

  • Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20°C) for several days.[15]

  • Data Collection and Analysis:

    • Agar: The diameter of the fungal colony is measured. The percentage of growth inhibition relative to a control (no fungicide) is calculated for each concentration.

    • Liquid: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[17]

    • Calculation: The growth inhibition data is plotted against the logarithm of the fungicide concentration. A dose-response curve is fitted using a suitable statistical model (e.g., three-parameter logistic model) to determine the EC50 value.[17]

4.2 Cell Wall Disruption Assay (Sorbitol Rescue)

This protocol provides evidence that a compound's primary target is the cell wall.

  • Paired Media Preparation: Two sets of liquid or solid media are prepared. One is a standard growth medium, and the second is the same medium supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.[18] Both sets of media are prepared with and without the test compound (Dimethomorph).

  • Inoculation: The oomycete is inoculated into all four conditions (Control, Control + Sorbitol, Dimethomorph, Dimethomorph + Sorbitol).

  • Incubation and Observation: The cultures are incubated under optimal growth conditions.

  • Interpretation:

    • If Dimethomorph inhibits growth in the standard medium but growth is restored (or partially restored) in the medium containing sorbitol, it indicates that the compound disrupts the cell wall. The sorbitol externally stabilizes the cell, preventing lysis that would otherwise occur due to the weakened wall.[18]

    • Microscopic examination is used to observe morphological changes such as swelling of hyphae and lysis of cell tips in the absence of the osmotic stabilizer.[8]

Visualizations: Pathways and Workflows

Dimethomorph_MoA cluster_path DMM Dimethomorph Enzyme Cellulose Synthase (Oomycete Specific) DMM->Enzyme Inhibits Defect Defective Cell Wall DMM->Defect Blocks Process Process Cellulose Synthesis Enzyme->Process Enzyme->Process Wall Functional Cell Wall Process->Wall Process->Wall Lysis Cell Lysis & Fungal Death Defect->Lysis

Caption: Mechanism of action pathway for Dimethomorph.

Experimental_Workflow start Start: Prepare Fungicide Stock Solutions prep_media Prepare Growth Media with Serial Dilutions of Fungicide start->prep_media inoculate Inoculate with Standardized Mycelial or Spore Suspension prep_media->inoculate incubate Incubate under Controlled Conditions (e.g., 20°C, 4-7 days) inoculate->incubate measure Measure Fungal Growth (Colony Diameter or Optical Density) incubate->measure analyze Calculate Percent Inhibition vs. Control measure->analyze calculate Plot Dose-Response Curve & Calculate EC50/MIC Value analyze->calculate end End: Efficacy Determined calculate->end

Caption: Experimental workflow for fungicide efficacy testing.

Logical_Relationships cluster_lifecycle Oomycete Life Cycle Stages Disrupted cluster_activity Resulting Fungicidal Activities DMM Dimethomorph Action: Inhibits Cell Wall Synthesis spore Spore Germination DMM->spore mycelia Mycelial Growth DMM->mycelia sporulation Sporangium & Oospore Formation DMM->sporulation protectant Protectant spore->protectant curative Curative mycelia->curative antisporulant Antisporulant sporulation->antisporulant

Caption: Logical relationships of Dimethomorph's activity.

References

A Technical Guide to Dimethomorph-d8: Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethomorph-d8, a deuterated analog of the fungicide Dimethomorph. This document details its commercial availability, physicochemical properties, and key experimental applications, with a focus on its mode of action as a fungicide and its off-target effects on androgen receptor activity.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The availability may vary, and it is recommended to contact the suppliers directly for current stock and pricing information.

SupplierWebsiteNotes
Santa Cruz Biotechnology--INVALID-LINK--Offers this compound for proteomics research.[1]
CymitQuimica--INVALID-LINK--Provides this compound, labeled as Dimethomorph D8 (Morpholine D8).[2]
LGC Standards--INVALID-LINK--Supplies this compound (morpholine-d8) as a stable isotope-labeled analytical standard.
Adva Tech Group Inc.--INVALID-LINK--Distributor of Life Science Reagents and Chemicals, including this compound.
MedchemExpress--INVALID-LINK--Offers this compound for research purposes.
Isotope Science / Alfa Chemistry--INVALID-LINK--Supplies this compound as a deuterium-labeled Dimethomorph.[3]

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound and its non-deuterated form, Dimethomorph. This data is compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1346606-71-0[1]
Unlabeled CAS 110488-70-5[1]
Molecular Formula C₂₁H₁₄D₈ClNO₄[1]
Molecular Weight 395.91 g/mol [1]
Appearance Yellow solid[2]
Purity >95% (HPLC)Adva Tech Group Inc.
SMILES [2H]C1([2H])OC([2H])([2H])C([2H])([2H])N(C(=O)/C=C(/c2ccc(Cl)cc2)c2ccc(OC)c(OC)c2)C1([2H])[2H][2]
InChI InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2[2]
InChIKey QNBTYORWCCMPQP-RLTCFVBRSA-N[2]

Table 2: Toxicological Data for Dimethomorph (Non-deuterated)

EndpointValueSpeciesSource
Oral LD50 3900 mg/kgRat[1]
Dermal LD50 >3000 mg/kgRatExposome-Explorer
Inhalation LC50 (4h) >4.2 mg/m³RatExposome-Explorer
Eye Irritation May cause irritation[1]
Skin Irritation May cause irritation[1]
Carcinogenicity Not classified as a carcinogen by IARC or ACGIH[1]

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is adapted from studies on the mode of action of Dimethomorph against Oomycete fungi.

Objective: To determine the inhibitory effect of Dimethomorph on the mycelial growth of a target Oomycete fungus.

Materials:

  • Dimethomorph

  • Target Oomycete fungus (e.g., Phytophthora infestans)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Solvent for Dimethomorph (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Methodology:

  • Prepare a stock solution of Dimethomorph in the chosen solvent.

  • Prepare the fungal growth medium and autoclave to sterilize.

  • Cool the medium to approximately 45-50°C and add Dimethomorph stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration compared to the control.

Androgen Receptor (AR) Activity Reporter Gene Assay

This protocol is a generalized method based on in vitro assays used to screen for endocrine-disrupting chemicals.

Objective: To assess the potential of Dimethomorph to act as an agonist or antagonist of the androgen receptor.

Materials:

  • Dimethomorph

  • A mammalian cell line stably transfected with a human androgen receptor expression vector and an androgen-responsive reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) as a positive control for AR agonism.

  • A known AR antagonist (e.g., Flutamide) as a positive control for antagonism.

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Methodology:

Agonist Mode:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of Dimethomorph. Include a vehicle control (solvent) and a positive control (DHT).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity compared to the vehicle control indicates potential AR agonism.

Antagonist Mode:

  • Seed the cells as described above.

  • Co-treat the cells with a fixed concentration of DHT and a range of concentrations of Dimethomorph. Include a vehicle control, a DHT-only control, and a positive antagonist control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity.

  • A decrease in DHT-induced luciferase activity indicates potential AR antagonism.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dimethomorph as a Fungicide

Dimethomorph acts by disrupting the cell wall formation in Oomycete fungi.[4][5] It specifically inhibits the biosynthesis of cellulose, a major component of the cell walls in this fungal class. This leads to the lysis of the fungal cells, particularly during active growth stages.

G Mechanism of Action of Dimethomorph A Dimethomorph B Inhibition of Cellulose Synthase A->B targets C Disruption of Cell Wall Biosynthesis B->C leads to D Cell Lysis and Fungal Death C->D results in

Caption: Mechanism of Dimethomorph on Fungal Cells.

Experimental Workflow for In Vitro Androgen Receptor Activity Screening

The following diagram illustrates a typical workflow for screening compounds for their potential to interact with the androgen receptor using a reporter gene assay.

G Workflow for AR Activity Screening cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Cell Seeding (AR-responsive cell line) C Cell Treatment (Agonist/Antagonist mode) A->C B Compound Preparation (Dimethomorph, Controls) B->C D 24-48 hours C->D E Cell Lysis D->E F Luciferase Assay E->F G Data Analysis F->G

References

The Metabolic Fate of Dimethomorph-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethomorph is a cinnamic acid derivative that functions by disrupting the formation of fungal cell walls.[1][2] It is a systemic fungicide, meaning it can be absorbed by a plant and transported to other parts, providing comprehensive protection.[2][3] The commercial product is a mixture of (E)- and (Z)-isomers.[1][3] Understanding the metabolic fate of Dimethomorph is crucial for assessing its environmental impact and potential toxicity. The introduction of a deuterated analogue, Dimethomorph-d8, where hydrogen atoms on the morpholine ring are replaced by deuterium, is primarily for its use as an internal standard in analytical chemistry. However, this isotopic labeling has significant implications for its metabolism, which are explored herein.

Known Metabolic Pathways of Dimethomorph

In organisms, Dimethomorph is readily absorbed and extensively metabolized before being excreted.[4] The primary routes of biotransformation involve modifications of the dimethoxyphenyl and morpholine rings.[4][5]

Metabolism in Mammals

Studies in rats have shown that orally administered Dimethomorph is rapidly absorbed and eliminated, primarily through feces.[4] The main metabolic pathways identified are:

  • Demethylation: One of the two methoxy groups on the dimethoxyphenyl ring is removed.[4][5][6] This results in the formation of phenolic metabolites.

  • Oxidation of the Morpholine Ring: The morpholine ring can be oxidized at one of the CH2 groups.[4][5]

  • Degradation of the Morpholine Ring: The morpholine ring can be opened.[4][6]

  • Conjugation: The phenolic metabolites can undergo glucuronidation, forming glucuronide conjugates, which are major biliary metabolites.[4][5]

Metabolism in Plants

In plants, the metabolism of Dimethomorph is generally slower than in mammals. The parent compound often remains the most significant residue.[1] The identified metabolic pathways include:

  • Demethylation: Similar to mammals, demethylation of the dimethoxyphenyl ring occurs, producing metabolites Z67 (meta-desmethyl) and Z69 (para-desmethyl).[1]

  • Conjugation: The resulting hydroxylated metabolites can form glucose conjugates.[1]

  • Hydrolysis: Hydrolysis of the morpholine amide bond can occur to a lesser extent.[1]

Metabolism in Soil

Microbial action is the primary driver of Dimethomorph degradation in soil.[1] The metabolic processes are similar to those in plants, with demethylation being a key step.[7]

Predicted Metabolic Pathway of this compound

The deuteration of the morpholine ring in this compound is anticipated to significantly influence its metabolic profile due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and thus its cleavage requires more energy. This typically leads to a slower rate of reactions involving the breaking of a C-D bond.[8]

Given that oxidation of the morpholine ring is a key metabolic pathway for Dimethomorph, the deuteration in this compound is expected to retard this process. Consequently, the metabolic pathway is likely to be shifted towards other routes that do not involve the cleavage of a C-D bond.

Hypothesized Metabolic Pathway for this compound:

  • Dominance of Demethylation: The demethylation of the dimethoxyphenyl ring is predicted to be the major metabolic pathway, as it is unaffected by the deuteration on the morpholine ring. This would likely lead to a higher proportion of desmethyl metabolites compared to the non-deuterated compound.

  • Reduced Morpholine Ring Oxidation: The oxidation and subsequent degradation of the morpholine ring will be significantly slower. While not completely inhibited, the formation of metabolites resulting from these pathways will be reduced.

  • Conjugation: The desmethyl metabolites of this compound will undergo conjugation, primarily glucuronidation in mammals and glucosylation in plants, similar to the parent compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolism and pharmacokinetics of non-deuterated Dimethomorph. This data provides a baseline for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of Dimethomorph in Rats [4]

ParameterLow Dose (10 mg/kg) - MaleLow Dose (10 mg/kg) - FemaleHigh Dose (500 mg/kg) - MaleHigh Dose (500 mg/kg) - Female
Biological Half-life ~3 hours~6 hours~11 hours~6 hours

Table 2: Excretion of Dimethomorph in Rats (Single Dose) [4][6][9]

RouteLow DoseHigh Dose
Feces Up to 90%Decreased absorption
Urine ~7-16%< 20%
Bile Major route for fecal excretion-

Experimental Protocols

The following are generalized experimental protocols for studying the metabolism of Dimethomorph, which can be adapted for this compound.

In Vivo Metabolism Study in Rats
  • Dosing: Administer [14C]-labeled Dimethomorph or this compound to rats via oral gavage.[9]

  • Sample Collection: Collect urine, feces, and bile (if cannulated) at various time points.[9]

  • Sample Preparation: Homogenize and extract samples with appropriate solvents (e.g., acetonitrile, n-hexane).[10]

  • Analysis: Analyze extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][11]

Plant Metabolism Study
  • Application: Apply [14C]-labeled Dimethomorph or this compound to the leaves of the test plants.[1]

  • Sample Collection: Harvest plant material at different time intervals.

  • Extraction: Extract the plant material with solvents like acetonitrile/water.

  • Analysis: Use LC-MS/MS for the identification and quantification of metabolites.

Visualizations

Known Metabolic Pathway of Dimethomorph

Dimethomorph_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dimethomorph Dimethomorph Demethylation Demethylation (on dimethoxyphenyl ring) Dimethomorph->Demethylation CYP450 Oxidation Oxidation (on morpholine ring) Dimethomorph->Oxidation CYP450 Degradation Degradation (of morpholine ring) Dimethomorph->Degradation Conjugation Conjugation (Glucuronidation/Glycosylation) Demethylation->Conjugation Excretion Excretion Oxidation->Excretion Degradation->Excretion Conjugation->Excretion

Caption: Major metabolic pathways of Dimethomorph in organisms.

Hypothesized Metabolic Pathway of this compound

Dimethomorph_d8_Metabolism cluster_phase1_d8 Phase I Metabolism cluster_phase2_d8 Phase II Metabolism Dimethomorph_d8 This compound Demethylation_d8 Demethylation (Major Pathway) Dimethomorph_d8->Demethylation_d8 CYP450 Oxidation_d8 Oxidation (Minor Pathway, Slowed by KIE) Dimethomorph_d8->Oxidation_d8 Conjugation_d8 Conjugation Demethylation_d8->Conjugation_d8 Excretion_d8 Excretion Oxidation_d8->Excretion_d8 Conjugation_d8->Excretion_d8

Caption: Predicted metabolic pathways of this compound, highlighting the kinetic isotope effect.

Experimental Workflow for Metabolism Studies

Experimental_Workflow Dosing Dosing with Labeled Compound (e.g., 14C-Dimethomorph-d8) SampleCollection Sample Collection (Urine, Feces, Tissues, etc.) Dosing->SampleCollection Extraction Extraction of Analytes SampleCollection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis MetaboliteID Metabolite Identification and Quantification Analysis->MetaboliteID PathwayElucidation Metabolic Pathway Elucidation MetaboliteID->PathwayElucidation

Caption: General experimental workflow for investigating the metabolism of this compound.

Conclusion

The metabolism of Dimethomorph is a complex process involving demethylation, oxidation, and conjugation. While direct studies on this compound are lacking, the principles of the kinetic isotope effect provide a strong basis for predicting its metabolic fate. The deuteration of the morpholine ring is expected to slow down its oxidation, leading to a metabolic shift towards demethylation of the dimethoxyphenyl ring. This guide provides a framework for researchers to design and interpret studies on the biotransformation of this compound, which is essential for a thorough understanding of its environmental and toxicological profile. Further experimental validation is necessary to confirm the hypothesized metabolic pathways.

References

Methodological & Application

Application Note: Quantitative Analysis of Dimethomorph in Food Matrices using Dimethomorph-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Dimethomorph in various food matrices. To enhance accuracy and mitigate matrix effects, this method employs a stable isotope-labeled internal standard, Dimethomorph-d8. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This isotope dilution technique provides a reliable approach for researchers, scientists, and professionals in food safety and drug development to accurately quantify Dimethomorph residues.

Introduction

Dimethomorph is a systemic fungicide widely used to control downy mildew and late blight on a variety of crops, including grapes, potatoes, and vegetables.[1] Its presence in food products is regulated by maximum residue limits (MRLs) in many countries. Accurate quantification of Dimethomorph residues is therefore crucial to ensure food safety and compliance with regulatory standards.

Isotope dilution analysis, which involves the use of a stable isotope-labeled internal standard, is a powerful technique for quantitative analysis, particularly in complex matrices like food.[2] The isotopically labeled standard, in this case, this compound, behaves almost identically to the native analyte during sample preparation and analysis, effectively compensating for analyte loss and ionization suppression or enhancement in the mass spectrometer.[2][3] This application note provides a detailed protocol for the analysis of Dimethomorph in food samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[4][5][6][7]

Materials:

  • Homogenized food sample (e.g., fruits, vegetables)

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., MgSO₄, PSA, and C18) for cleanup.

  • Shake for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dimethomorph: Precursor ion m/z 388.1 -> Product ions m/z 301.1 (quantifier) and 165.1 (qualifier)[8][9]

    • This compound: Precursor ion m/z 396.2 -> Product ion m/z 309.2 (quantifier)

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Presentation

The use of this compound as an internal standard is expected to yield high-quality quantitative data. The following table summarizes typical performance data for Dimethomorph analysis in food matrices, which would be further improved by the isotope dilution method.

ParameterFood MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Recovery & RSD Lychee0.0195.24.8[7]
0.198.73.2[7]
1.0102.32.5[7]
Vegetables0.0181-96≤ 9[9]
0.181-96≤ 9[9]
LOD & LOQ Lychee-LOD: 0.003 mg/kg, LOQ: 0.01 mg/kg-[7]
Vegetables-LOD/LOQ < 0.01 mg/kg-[9]

Note: The use of this compound is anticipated to provide recoveries closer to 100% and lower RSDs due to the correction for matrix effects and procedural losses.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of Dimethomorph in food samples using this compound as an internal standard.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample Homogenized Food Sample Spike Spike with this compound Sample->Spike 10 g Extraction Acetonitrile Extraction with Salts Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Supernatant LCMS LC-MS/MS Analysis FinalExtract->LCMS Data Data Acquisition (MRM) LCMS->Data Quantification Quantification using Isotope Dilution Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for Dimethomorph analysis using this compound.

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis and utilizing this compound as an internal standard, offers a highly accurate and reliable approach for the quantitative determination of Dimethomorph in food. This isotope dilution strategy effectively minimizes the impact of matrix interferences, leading to improved data quality and confidence in the analytical results. This protocol is well-suited for routine monitoring of Dimethomorph residues in a variety of food commodities.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dimethomorph in Agricultural Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the fungicide Dimethomorph in various agricultural matrices. To ensure high accuracy and precision, this method employs a stable isotope-labeled internal standard, Dimethomorph-d8. The protocol provides comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for routine monitoring and research applications.

Introduction

Dimethomorph is a systemic fungicide widely used to control downy mildew and late blight on a variety of crops.[1][2] Its prevalence in agriculture necessitates sensitive and reliable analytical methods to monitor its residues in food products and the environment, ensuring compliance with regulatory limits. This document describes an LC-MS/MS method that offers high selectivity and sensitivity for the detection of Dimethomorph. The incorporation of this compound as an internal standard compensates for matrix effects and variations in sample processing, leading to improved data quality.

Experimental Protocols

Materials and Reagents
  • Standards: Dimethomorph (≥98% purity), this compound (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄)

  • Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Dimethomorph and this compound, respectively, in 10 mL of methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol.

  • Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate Dimethomorph solution with a 50:50 mixture of methanol and water. Spike each standard with the this compound intermediate solution to a final concentration of 20 ng/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

  • Extraction: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Internal Standard Spiking: Transfer 500 µL of the cleaned extract to a new tube and add the this compound internal standard to a final concentration of 20 ng/mL.

  • Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatograph High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
Column Temperature 40°C[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Compound

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision.

The calibration curve for Dimethomorph was linear over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.99.

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

ParameterValue (ng/mL)
LOD0.05
LOQ0.15

The accuracy and precision of the method were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high).

Spiked Concentration (ng/g)Mean Recovery (%)RSD (%)
195.24.8
1098.73.1
5097.53.5

The mean recovery rates ranged from 95.2% to 98.7%, with relative standard deviations (RSD) below 5%, indicating excellent accuracy and precision.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenization (10g sample + 10mL ACN) Extraction 2. QuEChERS Extraction (MgSO4, NaCl) Sample->Extraction Cleanup 3. Dispersive SPE (MgSO4, C18) Extraction->Cleanup Spiking 4. Internal Standard Spiking (this compound) Cleanup->Spiking FinalPrep 5. Reconstitution Spiking->FinalPrep LC Liquid Chromatography (C18 Column) FinalPrep->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Internal Standard Method) MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for Dimethomorph analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Dimethomorph in agricultural samples. The use of this compound as an internal standard effectively corrects for matrix-induced signal suppression or enhancement, ensuring high-quality data. This method is suitable for high-throughput analysis in regulatory monitoring and food safety testing laboratories.

References

Application Notes and Protocols for Dimethomorph-d8 Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Dimethomorph-d8 in soil and water matrices for analysis by chromatographic techniques, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analysis of this compound in Soil

For the determination of this compound residues in soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.[1][2][3] This method involves a simple extraction and cleanup procedure that provides good recovery and reproducibility.

Experimental Protocol: QuEChERS Method for Soil

This protocol is adapted from established QuEChERS procedures for pesticide residue analysis in soil.[1][2]

1. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes before proceeding.[1]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate amount of this compound internal standard solution.

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[1]

  • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake the tube vigorously for at least 2 minutes to prevent the agglomeration of salts.[1]

  • Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The combination of PSA and C18 can provide cleaner extracts compared to PSA alone.[1]

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at high rcf (e.g., ≥ 5000) for 2 minutes.[1]

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.[1]

Workflow for QuEChERS Soil Sample Preparation

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis weigh Weigh 10g Soil add_h2o Add 7mL H2O (if dry soil) weigh->add_h2o add_acn Add 10mL Acetonitrile add_h2o->add_acn add_is Add Internal Standard (IS) add_acn->add_is shake1 Shake 5 min add_is->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake 2 min add_salts->shake2 centrifuge1 Centrifuge 5 min @ 3000 rcf shake2->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer add_dspe Add to dSPE Tube (PSA/C18) transfer->add_dspe vortex Vortex 1 min add_dspe->vortex centrifuge2 Centrifuge 2 min @ 5000 rcf vortex->centrifuge2 filter Filter (0.2 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for soil sample preparation.

Analysis of this compound in Water

For the analysis of this compound in water, two primary approaches can be considered: direct injection and solid-phase extraction (SPE).

  • Direct Injection: For certain water matrices, particularly drinking water, direct injection into an LC-MS/MS system may be feasible without extensive sample preparation.[4] This approach is rapid and minimizes the use of solvents. However, it may not be suitable for more complex water samples due to potential matrix effects.

  • Solid-Phase Extraction (SPE): SPE is a robust technique for extracting and concentrating pesticides from water samples.[5][6][7] It is particularly useful for trace-level analysis and for samples with higher levels of interfering compounds.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water

This protocol outlines a general SPE procedure for the extraction of this compound from water.

1. SPE Cartridge Conditioning:

  • Select an appropriate SPE cartridge (e.g., a universal polymeric reversed-phase sorbent).[5]

  • Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Measure 100 mL of the water sample.

  • Add the appropriate amount of this compound internal standard.

  • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

4. Elution:

  • Elute the retained this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.[5]

  • Collect the eluate in a clean collection tube.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile/water mixture) for LC-MS/MS analysis.[6]

Workflow for SPE Water Sample Preparation

SPE_Workflow cluster_conditioning Conditioning cluster_extraction Extraction cluster_cleanup Washing & Elution cluster_analysis Final Steps condition_meoh Pass 5mL Methanol condition_h2o Pass 5mL Water condition_meoh->condition_h2o load_sample Load Sample onto SPE Cartridge condition_h2o->load_sample sample_prep 100mL Water Sample + Internal Standard wash_cartridge Wash with 5mL Water load_sample->wash_cartridge elute Elute with 5mL Organic Solvent wash_cartridge->elute concentrate Evaporate to Dryness elute->concentrate reconstitute Reconstitute in 1mL Mobile Phase concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for water sample preparation.

Data Presentation

The following table summarizes typical performance data for the analysis of Dimethomorph using methods similar to those described above. Note that this compound is an isotopically labeled internal standard, and its recovery is expected to be similar to the native compound. The primary purpose of the internal standard is to correct for variations in extraction efficiency and matrix effects.

MatrixMethodAnalyteFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Reference
VegetablesDichloromethane ExtractionDimethomorph1081-96≤ 9< 10[8][9]
VegetablesDichloromethane ExtractionDimethomorph10081-96≤ 9< 10[8][9]
Drinking WaterDirect InjectionDimethomorph0.0590-110 (typical)< 200.05[4]
Surface WaterDirect InjectionDimethomorph0.590-110 (typical)< 200.05[4]
LycheeQuEChERSDimethomorph0.0185-110< 150.01[10]
LycheeQuEChERSDimethomorph0.185-110< 150.01[10]

Note: The recovery of this compound should be monitored and is expected to be within a similar range to the native Dimethomorph. Acceptance criteria for internal standard recovery are typically 50-150%.

Logical Relationship Diagram

The choice of sample preparation method for water analysis depends on the complexity of the matrix and the required sensitivity.

Decision_Tree start Water Sample Analysis for This compound matrix_check Is the water matrix 'clean' (e.g., drinking water)? start->matrix_check direct_injection Direct Injection LC-MS/MS matrix_check->direct_injection Yes spe Solid-Phase Extraction (SPE) matrix_check->spe No (e.g., surface water, wastewater) analysis LC-MS/MS Analysis direct_injection->analysis spe->analysis

Caption: Decision tree for water sample preparation.

References

Application Notes and Protocols for Dimethomorph-d8 in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethomorph-d8 in pharmacokinetic (PK) and metabolism studies of Dimethomorph. Detailed protocols for in-vivo pharmacokinetic screening in rodents and in-vitro metabolism assays are provided, incorporating this compound as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dimethomorph is a systemic fungicide widely used in agriculture. Understanding its pharmacokinetic profile and metabolic fate is crucial for assessing its potential effects on non-target organisms and for human safety assessment. This compound, a deuterated analog of Dimethomorph, is an ideal internal standard for quantitative bioanalytical methods due to its similar chemical and physical properties to the parent compound, ensuring accurate and precise measurements in complex biological matrices.

Pharmacokinetic Profile of Dimethomorph

Studies in rats have shown that Dimethomorph is readily absorbed orally (>80%) and is primarily excreted through feces (up to 90%) and urine.[1][2] It is widely distributed in the body, with the highest concentrations found in the gastrointestinal tract and liver, and it does not accumulate in tissues.[2] The metabolism of Dimethomorph mainly involves demethylation of the dimethoxyphenyl ring, hydroxylation, and degradation of the morpholine ring.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Dimethomorph in rats after oral administration.

ParameterLow Dose (10 mg/kg)High Dose (500 mg/kg)Reference
Tmax (h) 1.4 - 2.8Not Specified[3]
Biological Half-life (t½) - Male ~3 hours~11 hours[2]
Biological Half-life (t½) - Female ~6 hours~6 hours[2]
Absorption >90%40% (female) - 65% (male)[3]
Excretion (Urine) ~7%<20%[1][3]
Excretion (Feces) >90% (via bile)Predominant[1][3]

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Dimethomorph following oral administration, using this compound as an internal standard.

1.1. Animal Dosing and Sampling

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Dosing: Administer Dimethomorph orally by gavage at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples (approximately 200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

1.2. Sample Preparation for LC-MS/MS Analysis

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of each plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

1.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Transitions:

    • Dimethomorph: m/z 388 → 301 (quantifier), m/z 388 → 165 (qualifier)

    • This compound: m/z 396 → 301 (or other appropriate fragment)

1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Dimethomorph to this compound against the concentration of Dimethomorph standards.

  • Determine the concentration of Dimethomorph in the plasma samples from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

G cluster_workflow Pharmacokinetic Study Workflow dosing Oral Dosing of Dimethomorph sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma extraction Protein Precipitation & Extraction with Acetonitrile (spiked with this compound) plasma->extraction analysis LC-MS/MS Analysis extraction->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params G cluster_metabolism In-Vitro Metabolism Workflow incubation Incubation of Dimethomorph with Liver Microsomes & NADPH quenching Reaction Quenching with Acetonitrile (spiked with this compound) incubation->quenching centrifugation Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis (Metabolic Stability & Metabolite ID) analysis->data_analysis G cluster_pathway Dimethomorph Metabolic Pathway Dimethomorph Dimethomorph Demethylation Demethylated Metabolites Dimethomorph->Demethylation Phase I (Demethylation) Oxidation Oxidized Morpholine Ring Metabolites Dimethomorph->Oxidation Phase I (Hydroxylation) Degradation Morpholine Ring Cleavage Products Dimethomorph->Degradation Phase I (Degradation) Conjugation Glucuronide Conjugates Demethylation->Conjugation Phase II (Glucuronidation) Oxidation->Conjugation Phase II (Glucuronidation)

References

Application Note: Utilizing Dimethomorph-d8 for Accurate Matrix Effect Evaluation in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of pesticides, such as the fungicide Dimethomorph, in complex matrices like food and environmental samples is often challenged by the "matrix effect." The matrix effect is the alteration of analyte ionization efficiency due to co-eluting endogenous components of the sample matrix, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][3]

To compensate for these matrix-induced variations, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly effective strategy.[4] A SIL-IS, such as Dimethomorph-d8, is an ideal internal standard because it shares nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte (Dimethomorph).[4][5] This ensures that both the analyte and the internal standard experience similar matrix effects, allowing for reliable correction and more accurate quantification.[4]

This application note provides a detailed protocol for the evaluation of matrix effects in the chromatographic analysis of Dimethomorph using this compound as an internal standard. The methodology described herein enables the precise assessment of matrix-induced signal suppression or enhancement, ensuring the development of robust and reliable analytical methods.

Understanding the Matrix Effect and the Role of a SIL-IS

The following diagram illustrates the concept of the matrix effect and how a stable isotope-labeled internal standard like this compound helps to mitigate its impact on analytical results.

cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (this compound) Analyte in Solvent Analyte in Solvent Analyte in Matrix Analyte in Matrix Analyte in Solvent->Analyte in Matrix Matrix Effect (Ion Suppression/Enhancement) Result_Without_IS Inaccurate Result Analyte in Matrix->Result_Without_IS Analyte + IS in Solvent Analyte + IS in Solvent Analyte + IS in Matrix Analyte + IS in Matrix Analyte + IS in Solvent->Analyte + IS in Matrix Matrix Effect Affects Both Analyte and IS Equally Result_With_IS Accurate Result Analyte + IS in Matrix->Result_With_IS Ratio of Analyte/IS is Constant cluster_prep Solution Preparation cluster_sets Experimental Sets cluster_analysis Analysis & Calculation Stock_Analyte Dimethomorph Stock Set1 Set 1: Neat Solution (Analyte + IS in Solvent) Stock_Analyte->Set1 Set2 Set 2: Post-Extraction Spike (Extracted Matrix + Analyte + IS) Stock_Analyte->Set2 Set3 Set 3: Pre-Extraction Spike (Matrix + Analyte + IS -> Extraction) Stock_Analyte->Set3 Stock_IS This compound Stock Stock_IS->Set1 Stock_IS->Set2 Stock_IS->Set3 Solvent Neat Solvent Solvent->Set1 Matrix Blank Matrix Matrix->Set3 Extraction Extraction Matrix->Extraction Sample Prep LCMS_Analysis LC-MS/MS Analysis Set1->LCMS_Analysis Set2->LCMS_Analysis Extraction2 Extraction2 Set3->Extraction2 Sample Prep Extraction->Set2 Extraction2->LCMS_Analysis Data_Processing Peak Area Integration LCMS_Analysis->Data_Processing Calculation Calculate Matrix Effect, Recovery, and Process Efficiency Data_Processing->Calculation

References

protocol for Dimethomorph-d8 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and storage of a Dimethomorph-d8 stock solution, intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS). Dimethomorph is a systemic fungicide with a unique mode of action targeting fungal cell wall formation. Its deuterated analog, this compound, is a valuable tool for accurate quantification in complex matrices by compensating for variations during sample preparation and analysis.

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and safe handling.

PropertyValueSource
Molecular Formula C₂₁D₈H₁₄ClNO₄[1]
Molecular Weight 395.91 g/mol [1]
Appearance Yellow solid[1]
Purity >95% (typical)[2]
Solubility (of non-deuterated Dimethomorph) Soluble in methanol and chloroform.[3]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (neat solid)

  • Methanol (LC-MS grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 10 mg of this compound solid onto a tared weighing paper or boat using an analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed this compound into a clean, dry 10 mL volumetric flask.

  • Rinsing: Use a small amount of methanol to rinse the weighing paper or boat, transferring the rinse into the volumetric flask to ensure a quantitative transfer of the compound.

  • Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or sonicate for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the prepared stock solution to a clean, amber glass vial. Label the vial clearly with the compound name ("this compound"), concentration, solvent, preparation date, and your initials.

Calculation of the Exact Concentration:

To determine the precise concentration of your stock solution, use the following formula:

Concentration (mg/mL) = (Weight of this compound in mg) / (Volume of volumetric flask in mL)

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G cluster_prep Preparation start Start: Equilibrate this compound to Room Temperature weigh Accurately weigh ~10 mg of this compound start->weigh Step 1 transfer Transfer to 10 mL volumetric flask weigh->transfer Step 2 rinse Rinse weighing vessel with methanol transfer->rinse Step 3 dissolve Add ~5-7 mL methanol and dissolve rinse->dissolve Step 4 adjust Bring to final volume with methanol dissolve->adjust Step 5 homogenize Cap and homogenize by inversion adjust->homogenize Step 6 store Transfer to labeled amber vial for storage homogenize->store Step 7

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

Proper storage of the this compound stock solution is crucial to maintain its integrity and ensure the accuracy of experimental results.

Storage Conditions:

  • Temperature: Store the stock solution under refrigeration at 2-8°C. Some sources suggest storage at -5°C to 5°C for long-term stability of deuterated compounds.

  • Light: Protect the solution from light by storing it in an amber glass vial. Dimethomorph is known to be sensitive to light.

  • Container: Use a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and contamination.

Stability:

Based on data for the non-deuterated form, Dimethomorph stock solutions in methanol are stable for at least one month when stored under refrigeration.[3] It is recommended to prepare fresh stock solutions periodically and to verify the concentration if the solution has been stored for an extended period.

Decision Pathway for Storage

The following diagram outlines the decision-making process for the proper storage of the this compound stock solution.

G start This compound Stock Solution Prepared check_container Is the container an amber vial with a PTFE-lined cap? start->check_container transfer_vial Transfer to a suitable amber vial check_container->transfer_vial No check_temp Select storage temperature check_container->check_temp Yes transfer_vial->check_temp refrigerate Store at 2-8°C for short-term use (< 1 month) check_temp->refrigerate Short-term freeze Store at -20°C for long-term use (> 1 month) check_temp->freeze Long-term protect_light Ensure storage is in a dark location refrigerate->protect_light freeze->protect_light end Properly Stored Solution protect_light->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dimethomorph-d8 Signal Suppression in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming signal suppression of Dimethomorph-d8 in complex matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Dimethomorph and why is its deuterated form, this compound, used in analysis?

Dimethomorph is a systemic fungicide used to control diseases in various crops like grapes, potatoes, and vegetables.[1] It functions by disrupting the formation of the fungal cell wall.[1] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification, especially in complex matrices. This compound, a deuterated analog of Dimethomorph, serves this purpose. Since it has nearly identical chemical and physical properties to the non-labeled Dimethomorph, it co-elutes and experiences similar matrix effects (signal suppression or enhancement), allowing for reliable correction of the analytical signal.

Q2: What causes signal suppression in the analysis of Dimethomorph in complex matrices?

Signal suppression in LC-MS/MS analysis of Dimethomorph is a common matrix effect. It occurs when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This competition for ionization leads to a decreased signal for Dimethomorph, resulting in inaccurate and unreliable quantification. Common sources of interference in complex matrices such as fruits, vegetables, and soil include pigments, sugars, lipids, and other organic molecules.

Q3: How can I identify if signal suppression is affecting my Dimethomorph analysis?

You can assess the presence and extent of signal suppression through a post-extraction spiking experiment. This involves comparing the signal response of Dimethomorph in a pure solvent standard to the response of a blank matrix extract spiked with the same concentration of the analyte. A lower signal in the matrix extract indicates signal suppression. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative ME value indicates signal suppression, while a positive value suggests signal enhancement.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Symptoms:

  • The peak area of this compound is significantly lower in spiked samples compared to the standard in a clean solvent.

  • High variability in the this compound peak area across different samples of the same matrix.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction The chosen extraction solvent may not be optimal for the specific matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides like Dimethomorph from various food matrices.[3][4][5][6][7][8] Ensure proper homogenization of the sample and vigorous shaking during the extraction step. For dry samples like soil, a hydration step may be necessary before extraction.[9][10]
Degradation of Analyte/Internal Standard Dimethomorph can be sensitive to pH and temperature. Ensure that the pH of the extraction and final extracts is controlled. Store samples and extracts at low temperatures and protect them from light to prevent degradation.
Matrix Interference During Extraction Co-extracted matrix components can interfere with the extraction process. The clean-up step in the QuEChERS protocol, using sorbents like Primary Secondary Amine (PSA) and C18, is crucial for removing interferences such as fatty acids, sugars, and pigments.[4][9][10] The choice and amount of sorbent should be optimized for the specific matrix.
Instrumental Issues A dirty ion source, incorrect MS/MS parameters, or a failing detector can lead to low and inconsistent signals. Regularly clean the ion source and optimize the MS/MS parameters (e.g., collision energy, declustering potential) for both Dimethomorph and this compound.
Issue 2: Poor Compensation for Signal Suppression by this compound

Symptoms:

  • Even with the use of this compound, the calculated concentrations of Dimethomorph are inaccurate and show high variability in replicate analyses of the same sample.

  • The ratio of the analyte to the internal standard is not consistent across different dilutions of the same sample extract.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects Although this compound is expected to behave similarly to Dimethomorph, severe matrix effects can sometimes affect them differently. Diluting the sample extract can often mitigate severe matrix effects by reducing the concentration of interfering compounds.[2]
Co-eluting Isobaric Interferences An unknown compound in the matrix may have the same mass-to-charge ratio as Dimethomorph or this compound, leading to interference. Optimize the chromatographic separation to resolve the analyte and internal standard from any interfering peaks. Using a high-resolution mass spectrometer can also help to distinguish between the analyte and interferences.
Non-linear Response At high concentrations, the detector response may become non-linear, and the internal standard may not be able to compensate effectively. Ensure that the sample concentrations fall within the linear range of the calibration curve. If necessary, dilute the samples.
Internal Standard Concentration The concentration of the internal standard should be appropriate for the expected analyte concentration range. An excessively high or low concentration of this compound may not provide optimal correction.

Data Presentation

Table 1: Matrix Effect of Dimethomorph in Different Vegetable Matrices

MatrixMatrix Effect (%)Analytical MethodReference
Tomato-10GC-MS/MS[7][11]
Cucumber-10GC-MS/MS[7][11]
Onion-10GC-MS/MS[7][11]
Citrus Fruits (general)-3.1 to -30.5UHPLC-HR-TOF[12][13]
Mandarin Orange-25.0 (5 µL injection), 2.53 (2 µL injection)LC-MS/MS[14][15]
Grapefruit> -20LC-MS/MS[14][15]

Table 2: Recovery of Dimethomorph in Various Complex Matrices using QuEChERS

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Analytical MethodReference
Grapes0.0195.23.1LC-MS/MS[16][17]
Grapes0.198.72.5LC-MS/MS[16][17]
Soil0.0182.98 - 95.43≤5.12UHPLC-MS/MS[3]
Soil0.182.98 - 95.43≤5.12UHPLC-MS/MS[3]
Pepper0.0176.4 - 101.9≤4UHPLC-MS/MS[3]
Pepper0.176.4 - 101.9≤4UHPLC-MS/MS[3]
Lychee0.01, 0.1, 185-105<10HPLC-MS/MS[5][18]
Brinjal (Eggplant)0.008 - 0.470.3 - 113.2≤6.8LC-MS/MS[6]

Experimental Protocols

QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables, Soil)

This protocol is a general guideline based on the QuEChERS method and should be optimized for each specific matrix.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency. For dry samples like soil, a hydration step by adding a specific amount of water may be required.[9][10]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for matrices with high-fat content, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥10,000 x g) for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with a suitable solvent to minimize matrix effects.[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample_Homogenization->Extraction Add Internal Standard (this compound) Cleanup 3. Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Final_Extract 4. Final Extract Cleanup->Final_Extract LC_MSMS 5. LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing 6. Data Processing (Quantification using Internal Standard) LC_MSMS->Data_Processing

Figure 1. A typical experimental workflow for the analysis of Dimethomorph in complex matrices.

signaling_pathway cluster_cell Inside Fungal Cell Dimethomorph Dimethomorph Fungal_Cell Fungal Cell Dimethomorph->Fungal_Cell Enters Cellulose_Synthase Cellulose Synthase Dimethomorph->Cellulose_Synthase Inhibits Cell_Wall Cell Wall Cellulose_Biosynthesis Cellulose Biosynthesis Cellulose_Synthase->Cellulose_Biosynthesis Catalyzes Cellulose_Biosynthesis->Cell_Wall Builds Disrupted_Cell_Wall Disrupted Cell Wall Formation Cellulose_Biosynthesis->Disrupted_Cell_Wall Fungal_Death Fungal Cell Death Disrupted_Cell_Wall->Fungal_Death

Figure 2. The proposed mechanism of action for Dimethomorph in inhibiting fungal cell wall biosynthesis.

References

Technical Support Center: Optimizing Chromatographic Separation of Dimethomorph and Dimethomorph-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Dimethomorph and its deuterated internal standard, Dimethomorph-d8.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of Dimethomorph and this compound.

Question: Why am I observing poor peak shapes (e.g., tailing or fronting) for Dimethomorph and/or this compound?

Answer:

Poor peak shape can arise from several factors. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: Silanol groups on the surface of C18 columns can interact with the morpholine group of Dimethomorph, causing peak tailing.

    • Solution 1: Use a mobile phase with a competitive amine: Add a small amount of a competitive base, like diethylamine, to the mobile phase to block the active sites on the stationary phase.

    • Solution 2: Employ an end-capped column: Use a column where the residual silanol groups have been deactivated (end-capped).

    • Solution 3: Adjust mobile phase pH: Ensure the mobile phase pH is controlled. A pH 2 units above or below the pKa of the analyte can ensure it is in a single ionic form, improving peak shape.[1]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.

    • Solution: Use a guard column and/or implement a sample cleanup procedure like Solid Phase Extraction (SPE) or QuEChERS.[2][3][4]

Question: I am seeing inadequate separation (co-elution or poor resolution) between Dimethomorph and this compound. What should I do?

Answer:

While deuterated internal standards are expected to have very similar retention times to the analyte, complete co-elution is not always guaranteed and slight separation can occur.[5][6] This can be problematic if not consistent.

  • Isotopic Effect: Deuterium is slightly more lipophilic than hydrogen, which can lead to a small difference in retention time on a reversed-phase column.[6]

  • Optimize Mobile Phase Composition:

    • Solution 1: Adjust organic modifier percentage: A slight adjustment in the acetonitrile or methanol content in your mobile phase can alter the selectivity and potentially improve co-elution or achieve consistent separation.

    • Solution 2: Gradient Optimization: If using a gradient, adjust the slope of the gradient. A shallower gradient can improve resolution if you need to separate them for diagnostic purposes, while a steeper gradient might encourage co-elution.

  • Column Choice:

    • Solution: A column with a different stationary phase chemistry or a lower efficiency (larger particle size) might reduce the separation between the two compounds.[6] However, this could compromise the separation from other matrix components.

Question: My signal intensity for Dimethomorph is low or inconsistent. How can I improve it?

Answer:

Low or inconsistent signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of Dimethomorph in the mass spectrometer source.[7][8]

    • Solution 1: Improve Sample Cleanup: Utilize sample preparation techniques like QuEChERS to remove interfering matrix components.[2][3]

    • Solution 2: Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[2]

  • Mass Spectrometer Parameters:

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. For Dimethomorph, positive ion mode is typically used.[7] The transitions m/z 388 → 301 and 388 → 165 are commonly monitored for quantification and confirmation, respectively.[7][9]

  • Mobile Phase Additives:

    • Solution: The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve the ionization efficiency of Dimethomorph.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Dimethomorph separation?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or mass spectrometry.[10]

Q2: Should I be concerned about the E and Z isomers of Dimethomorph?

A2: Dimethomorph is a mixture of E and Z isomers.[11] For most applications, the total Dimethomorph concentration (sum of both isomers) is reported.[9] Chromatographic methods typically do not separate the isomers, and they are quantified together. However, be aware that the ratio of isomers can potentially shift under certain conditions.[11][12]

Q3: Are there alternatives to deuterated internal standards for Dimethomorph analysis?

A3: Yes, while stable isotope-labeled internal standards like this compound are considered ideal, other options exist.[13]

  • Structural Analogs: A compound with a similar chemical structure and chromatographic behavior can be used. However, it may not compensate as effectively for matrix effects and variability in the MS source.[5]

  • 13C-labeled Dimethomorph: Carbon-13 labeled internal standards are less prone to the chromatographic shifts sometimes observed with deuterated standards.[14]

Q4: Can I use Gas Chromatography (GC) for Dimethomorph analysis?

A4: Yes, GC-MS methods have been developed for the analysis of Dimethomorph.[4][15] This typically requires a derivatization step. However, LC-MS/MS is more commonly used due to the polarity and thermal lability of Dimethomorph.

Experimental Protocols

Representative LC-MS/MS Method for Dimethomorph and this compound

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS)

  • Homogenize 10 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and the this compound internal standard.

  • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and perform dispersive SPE (d-SPE) cleanup with a sorbent like PSA (primary secondary amine) to remove organic acids and sugars.

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

2. HPLC-MS/MS Parameters

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18, 100 Å, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions Dimethomorph: 388 -> 301 (Quant), 388 -> 165 (Qual) this compound: 396 -> 309 (Quant)
Collision Energy Optimize for specific instrument

Data Presentation

Table 1: Summary of Chromatographic Conditions for Dimethomorph Analysis

ReferenceColumnMobile PhaseDetection
--INVALID-LINK--Beckman C-18 (5 µm x 150 mm x 4.6 mm)80:20 (v/v) Acetonitrile:WaterUV at 230 nm
--INVALID-LINK--Not specifiedGradient with water and acetonitrileLC-MS/MS (ESI+)
--INVALID-LINK--Newcrom R1Acetonitrile, water, and phosphoric acidNot specified
--INVALID-LINK--Agilent Extend C18 (4.6 mm × 150 cm, 2.5 μm)Gradient with aqueous solution and acetonitrileHPLC-MS/MS

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spike with IS (this compound) Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Inject LC-MS/MS Injection Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report Troubleshooting_Tree Start Chromatographic Issue Observed PoorPeakShape Poor Peak Shape? Start->PoorPeakShape InadequateSep Inadequate Separation? PoorPeakShape->InadequateSep No DiluteSample Dilute Sample PoorPeakShape->DiluteSample Yes LowSignal Low Signal? InadequateSep->LowSignal No AdjustMobilePhase Adjust Organic Modifier % InadequateSep->AdjustMobilePhase Yes MatrixMatched Use Matrix-Matched Calibrants LowSignal->MatrixMatched Yes ChangeColumn Use End-capped Column / Adjust pH DiluteSample->ChangeColumn Still Tailing? ImproveCleanup Improve Sample Cleanup ChangeColumn->ImproveCleanup Still Tailing? OptimizeGradient Optimize Gradient AdjustMobilePhase->OptimizeGradient Still Poor? OptimizeMS Optimize MS Parameters MatrixMatched->OptimizeMS Still Low?

References

Technical Support Center: Troubleshooting Poor Recovery of Dimethomorph-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Dimethomorph-d8 during sample extraction.

Frequently Asked Questions (FAQs)

1. What are the initial steps to take when observing low recovery of this compound?

When encountering low recovery of this compound, it is crucial to systematically investigate potential causes. Begin by verifying the basics of your experimental setup:

  • Standard and Solution Integrity: Confirm the concentration and stability of your this compound standard. Dimethomorph has been shown to be stable in stock solutions refrigerated for up to 3 months[1]. However, it's recommended to prepare fresh fortification standards monthly[1].

  • Instrument Performance: Ensure your analytical instrument (e.g., LC-MS/MS, GC-MS/MS) is performing optimally. Analyze a known concentration of this compound standard directly to confirm instrument sensitivity and calibration.

  • Review Extraction Protocol: Carefully review your documented extraction procedure to identify any deviations or potential errors in execution.

2. How can the sample matrix be affecting the recovery of this compound?

The sample matrix can significantly impact recovery through matrix effects, which can cause signal suppression or enhancement in the analytical instrument.

  • Matrix Effects Evaluation: To assess matrix effects, compare the signal response of a standard prepared in a clean solvent to that of a standard spiked into a blank matrix extract. A significant difference (typically >20%) indicates the presence of matrix effects[1].

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full extraction procedure. This helps to compensate for signal suppression or enhancement[1].

    • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact.

    • Cleanup Optimization: Employing or optimizing a cleanup step after extraction can help remove interfering matrix components.

3. Which extraction solvent is optimal for this compound, and how can I optimize it?

The choice of extraction solvent is critical for achieving good recovery.

  • Solvent Selection: Acetonitrile is a commonly used and effective solvent for extracting Dimethomorph. Dichloromethane has also been shown to be effective[2]. The selection should be based on the specific sample matrix and analytical method.

  • Solvent Volume and Polarity: The volume and polarity of the extraction solvent can influence efficiency. For QuEChERS methods, which are designed for samples with high moisture content, adjustments may be needed for dry matrices by adding water before extraction[3].

  • Extraction Time: Ensure sufficient extraction time to allow for the complete transfer of the analyte from the sample matrix to the solvent. Optimization experiments can be performed by varying the extraction time (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration[4].

4. How can I troubleshoot a Solid-Phase Extraction (SPE) method for low this compound recovery?

Poor recovery in SPE can be attributed to several factors related to the sorbent and elution steps.

  • Sorbent Selection: The choice of SPE sorbent is crucial. For a compound like Dimethomorph, a mixed-mode sorbent (nonpolar and cation exchange) could be effective. The sorbent must be appropriate for the chemical properties of the analyte and the sample matrix[5].

  • Optimization of SPE Steps: Each step of the SPE process (loading, washing, and elution) needs to be optimized[6][7].

    • Loading: Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction between the analyte and the sorbent.

    • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte.

    • Elution: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. The pH and polarity of the elution solvent are key parameters to optimize. For example, using a low pH elution buffer with an organic modifier can be effective for immunoaffinity extraction[8].

  • Sorbent Mass: The amount of sorbent used can impact recovery. Insufficient sorbent may lead to breakthrough, while excessive sorbent may require larger elution volumes. The optimal sorbent mass should be determined experimentally[6].

5. Could the pH of my sample or extraction solvent be the cause of poor recovery?

Yes, pH can play a significant role in the extraction efficiency of certain analytes. For pH-dependent analytes, maintaining a stable pH during extraction is important. The use of buffer salts, as in the AOAC and European Standard QuEChERS methods, can help maintain a consistent pH and improve the recovery of sensitive compounds[9].

Quantitative Data Summary

Table 1: Recovery of Dimethomorph in Different Vegetable Matrices using Dichloromethane Extraction

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (%)
Tomato10876
Tomato100962
Cucumber10819
Onion10916

Data sourced from a study on an improved analytical method for determining Dimethomorph in vegetables[2].

Experimental Protocols

Generic QuEChERS Protocol for this compound Extraction

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Water Addition (for dry samples): If the sample has low moisture content (<75%), add an appropriate amount of water to achieve a total water content of approximately 80%[3].

  • Extraction:

    • Place a 10 g equivalent of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with the appropriate volume of this compound internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 2 minutes.

  • Analysis: Take an aliquot of the final extract for analysis by LC-MS/MS or GC-MS/MS.

Generic Solid-Phase Extraction (SPE) Protocol

This protocol provides a general framework for SPE and should be optimized for the specific analyte and matrix.

  • Sample Pre-treatment: The sample extract should be in a solvent that is compatible with the SPE sorbent and loading conditions. This may involve solvent exchange or dilution.

  • Column Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by the equilibration solvent (e.g., water or a buffer at a specific pH).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a solvent that will remove interfering compounds but not the analyte of interest.

  • Elution: Elute the this compound from the cartridge using a strong solvent. The choice of elution solvent will depend on the sorbent and analyte properties.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for the analytical instrument.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor this compound Recovery check_basics Step 1: Verify Basics - Standard Integrity - Instrument Performance - Protocol Review start->check_basics issue_resolved1 Issue Resolved check_basics->issue_resolved1 Problem Identified check_matrix Step 2: Investigate Matrix Effects - Analyze Matrix Blank - Prepare Matrix-Matched Standards check_basics->check_matrix No Obvious Errors matrix_effects_present Matrix Effects Confirmed? check_matrix->matrix_effects_present mitigate_matrix Mitigate Matrix Effects: - Use Matrix-Matched Calibration - Dilute Sample Extract - Optimize Cleanup matrix_effects_present->mitigate_matrix Yes optimize_extraction Step 3: Optimize Extraction Protocol - Solvent Choice & Volume - Extraction Time & pH - Cleanup Sorbents matrix_effects_present->optimize_extraction No issue_resolved2 Issue Resolved mitigate_matrix->issue_resolved2 extraction_improved Recovery Improved? optimize_extraction->extraction_improved issue_resolved3 Issue Resolved extraction_improved->issue_resolved3 Yes further_investigation Further Investigation: - Consult Literature for Specific Matrix - Contact Technical Support extraction_improved->further_investigation No

Caption: Troubleshooting workflow for poor this compound recovery.

References

improving the limit of detection for Dimethomorph-d8 in trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of Dimethomorph-d8. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and improving the limit of detection for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in trace analysis?

This compound is the deuterated form of Dimethomorph, a systemic agricultural fungicide.[1] In analytical chemistry, it serves as an ideal internal standard for the quantification of Dimethomorph in various samples. Because its chemical and physical properties are nearly identical to the non-deuterated native compound, it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[1][2] However, its increased mass due to the eight deuterium atoms allows it to be distinguished and measured separately by a mass spectrometer. Using this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification at trace levels.

Q2: I am observing a poor signal-to-noise ratio for this compound. How can this be improved?

A low signal-to-noise (S/N) ratio is a common issue that directly impacts the limit of detection. Here are several areas to investigate:

  • Sample Preparation and Cleanup: Complex sample matrices (e.g., vegetables, animal tissue) contain compounds that can interfere with the signal of your target analyte, a phenomenon known as matrix effect.

    • Employ a Cleanup Step: Simple extraction is often insufficient. Utilize Solid-Phase Extraction (SPE) with cartridges like Octadecylsilanized silica gel (C18) to remove non-polar interferences.[3]

    • Use QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up complex food and environmental samples and is recommended for pesticide residue analysis.[4]

  • Mass Spectrometry Parameters:

    • Optimize Ion Transitions: Ensure you are using the most sensitive and specific mass transitions. For Dimethomorph, the transitions m/z 388 → 301 and 388 → 165 are commonly used.[5] For this compound, the precursor ion ([M+H]+) will be at approximately m/z 396. Since the deuterium labels are on the morpholine ring, which is lost to produce the m/z 301 fragment, the primary transition would be m/z 396 → 301 .

    • Tune Instrument Settings: Optimize source parameters such as capillary voltage, gas flow, and temperature, as well as collision energy for the MS/MS transitions, to maximize the signal for this compound.

  • Chromatography:

    • Improve Separation: Enhance the separation of this compound from matrix components by optimizing the LC gradient profile or trying a different column chemistry.

    • Check for Contamination: A high background can result from a contaminated column or LC system. Flush the system and run solvent blanks to diagnose the issue.

Q3: How can matrix effects be effectively managed when analyzing complex samples?

Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS trace analysis. They can lead to inaccurate quantification and a higher limit of detection.

  • Matrix-Matched Calibration: This is the most common and effective approach. Prepare your calibration standards in a blank matrix extract that is free of the analyte.[5][6] This ensures that the standards and the samples experience similar matrix effects, which are then factored out during quantification.

  • Dilution: If the analyte concentration is high enough, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering compounds.[5]

  • Advanced Cleanup: For very complex matrices, more rigorous cleanup involving multiple SPE steps or different sorbents may be necessary. An Ethylenediamine-N-propylsilanized silica gel cartridge can be used for further cleanup after an initial C18 step.[3]

  • Stable Isotope-Labeled Internal Standard: The use of this compound itself is a primary way to combat matrix effects. Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to accurate results.

Q4: My current method's Limit of Quantification (LOQ) is insufficient for regulatory requirements. What are some strategies to achieve lower detection limits?

Achieving sub-parts-per-billion (ppb) or µg/kg detection limits requires a highly optimized method.

  • Increase Sample Input: If possible, start with a larger amount of sample and concentrate it into a smaller final volume. This pre-concentration step can significantly improve detection limits.

  • Optimize the Injection Volume: Injecting a larger volume onto the LC column can increase the signal, but be mindful not to overload the column, which can lead to poor peak shape.

  • Use a More Sensitive Instrument: Modern triple quadrupole mass spectrometers offer superior sensitivity. If available, using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can also improve selectivity and reduce background noise, thereby lowering the LOD.

  • Refine Extraction and Cleanup: Ensure your extraction solvent is optimal. Dichloromethane is noted for its excellent solubility of Dimethomorph.[7] A highly efficient cleanup procedure is critical to remove as much of the interfering matrix as possible, which directly improves the S/N ratio.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low Signal Intensity 1. Inefficient sample extraction. 2. Suboptimal MS/MS parameters. 3. Ion suppression from matrix.1. Optimize extraction solvent (e.g., try Dichloromethane) and procedure.[7] 2. Tune collision energy and other source parameters for the m/z 396 → 301 transition. 3. Implement matrix-matched calibration or improve sample cleanup.[6]
High Background Noise 1. Contaminated LC system or solvent. 2. High chemical noise in the lab environment. 3. Insufficiently selective MS/MS transition.1. Flush the LC system and use high-purity (LC-MS grade) solvents. 2. Use charcoal filters for air intake and check for sources of contamination. 3. Verify the specificity of your chosen product ion; consider a secondary transition for confirmation.
Poor Peak Shape (Tailing/Fronting) 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination.1. Reduce injection volume or dilute the sample. 2. Dissolve the final extract in a solvent similar in strength to the initial mobile phase.[3] 3. Replace the guard column or the analytical column.
Inconsistent Results / Poor Reproducibility 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Instability of the analyte in the sample extract.1. Standardize all extraction and cleanup steps; use an automated system if possible. 2. Run system suitability tests before each batch to ensure stable performance. 3. Store extracts at low temperatures and away from light. Dimethomorph isomers can interconvert in sunlight.[8]

Quantitative Data on Detection Limits

The achievable limit of detection (LOD) and limit of quantification (LOQ) for Dimethomorph vary based on the analytical technique and sample matrix.

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Drinking/Surface WaterLC-MS/MS0.01 µg/kg0.05 µg/kg[5]
Vegetables (Tomato, Cucumber, Onion)GC-MS/MS< 10 µg/kg< 10 µg/kg[6]
Cucumber, GinsengHPLC-MS/MS0.001–0.006 mg/kg-[4]
GrapesGC-ECD0.01 mg/kg-[4]

Experimental Protocols

Protocol 1: Sample Preparation of Vegetable Matrix using a Modified QuEChERS Method

This protocol is adapted for the analysis of Dimethomorph residues in high-moisture vegetable samples.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of your this compound working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

These are typical starting parameters that should be optimized for your specific instrument.

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
GradientStart at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System (Triple Quadrupole)
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions
DimethomorphPrecursor: 388.1; Product ions: 301.1 (Quantifier), 165.1 (Qualifier)
This compound (Internal Standard) Precursor: 396.2; Product ion: 301.1 (Quantifier)

Visualizations

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Vegetable, Water) Homogenize 2. Homogenization (if solid) Sample->Homogenize Spike 3. Spike with This compound IS Homogenize->Spike Extract 4. Solvent Extraction (e.g., Acetonitrile, QuEChERS) Spike->Extract Cleanup 5. Sample Cleanup (d-SPE / SPE) Extract->Cleanup LC 6. LC Separation (C18 Column) Cleanup->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantification (using IS ratio) Integrate->Quantify Report 10. Final Report Quantify->Report

Caption: General workflow for trace analysis of this compound.

Start Problem: Low Signal Intensity / Poor S/N Check_MS Are MS/MS parameters (transitions, voltages) optimized for d8? Start->Check_MS Tune_MS Action: Tune instrument for m/z 396 -> 301. Optimize collision energy. Check_MS->Tune_MS No Check_Matrix Is the sample matrix complex (e.g., food, tissue)? Check_MS->Check_Matrix Yes Tune_MS->Check_Matrix Improve_Cleanup Action: Implement/enhance cleanup step (SPE/QuEChERS). Use matrix-matched calibrants. Check_Matrix->Improve_Cleanup Yes Check_Chroma Is peak shape acceptable? Check_Matrix->Check_Chroma No Improve_Cleanup->Check_Chroma Optimize_LC Action: Check for column contamination. Optimize gradient and sample solvent. Check_Chroma->Optimize_LC No End Solution: Improved LOD Check_Chroma->End Yes Optimize_LC->End

Caption: Troubleshooting logic for improving low signal intensity.

References

Dimethomorph-d8 Isotopic Exchange Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethomorph-d8. This resource is designed for researchers, scientists, and drug development professionals to address potential isotopic exchange issues when using this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated analog of Dimethomorph, a systemic fungicide.[1][2] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, isotopically labeled compounds such as this compound are considered the gold standard for internal standards. This is because they share very similar chemical and physical properties with the unlabeled analyte, including extraction recovery, ionization response, and chromatographic retention time.[3][4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variations during sample preparation and analysis.[5][6]

Q2: Where are the deuterium atoms located in this compound?

In commercially available this compound, the eight deuterium atoms are typically located on the morpholine ring. This placement on carbon atoms is generally considered stable and less prone to back-exchange compared to deuterium on heteroatoms like oxygen or nitrogen.[7]

Q3: What is isotopic exchange and why is it a concern?

Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix, solvents, or instrument environment.[8] This phenomenon, also known as back-exchange, can compromise the accuracy of quantitative results. If the deuterated internal standard loses its deuterium, it can lead to an underestimation of the analyte concentration or, in severe cases, the appearance of a false positive for the unlabeled analyte.

Q4: Under what conditions can isotopic exchange occur with this compound?

While the deuterium labels on the morpholine ring of this compound are relatively stable, certain conditions can promote isotopic exchange. These include:

  • Extreme pH: Both highly acidic and highly basic conditions during sample preparation or chromatographic separation can facilitate hydrogen-deuterium exchange.[3][9]

  • Elevated Temperatures: High temperatures during sample storage, preparation, or in the analytical instrument's ion source can increase the rate of exchange reactions.[5]

  • Protic Solvents: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. The composition of the mobile phase in LC-MS can influence the stability of the deuterated standard.[10]

Troubleshooting Guide: Isotopic Exchange Issues with this compound

This guide provides a structured approach to identifying and resolving potential isotopic exchange problems during the analysis of Dimethomorph using this compound as an internal standard.

Symptom 1: Inaccurate or Inconsistent Quantification

Possible Cause: Partial back-exchange of deuterium on the this compound internal standard.

Troubleshooting Steps:

  • Evaluate Standard Stability in Solution:

    • Prepare a solution of this compound in the solvent used for your stock and working solutions.

    • Analyze the solution immediately after preparation and then at regular intervals over a period representative of your typical sample queue length.

    • Monitor the mass spectrum for any increase in the signal at the mass of partially deuterated or non-deuterated Dimethomorph.

  • Assess the Impact of Sample Matrix pH:

    • Prepare quality control (QC) samples at different pH values (e.g., acidic, neutral, basic).

    • Analyze the QC samples and compare the analyte/internal standard peak area ratios. Significant variation may indicate pH-dependent isotopic exchange.

  • Investigate Mobile Phase Effects:

    • If using LC-MS, prepare mobile phases with and without acidic or basic additives (e.g., formic acid, ammonium hydroxide).

    • Inject a solution of this compound and observe any changes in its isotopic profile.

Symptom 2: Appearance of a Peak at the Retention Time of Unlabeled Dimethomorph in Blank Samples

Possible Cause: Complete back-exchange of the this compound internal standard, or contamination of the standard.

Troubleshooting Steps:

  • Verify the Purity of the Internal Standard:

    • Analyze a fresh solution of the this compound standard as received from the manufacturer.

    • Confirm the isotopic purity and the absence of significant unlabeled Dimethomorph.

  • Optimize Ion Source Conditions:

    • Reduce the ion source temperature to the lowest level that still provides adequate sensitivity.

    • Minimize the residence time of the analyte in the ion source.

Symptom 3: Drifting Internal Standard Response Over a Run Sequence

Possible Cause: Gradual isotopic exchange influenced by the analytical conditions over time.

Troubleshooting Steps:

  • Check for Temperature Fluctuations:

    • Ensure the autosampler and column compartments are maintained at a stable, cool temperature.[5]

  • Evaluate Solvent Stability:

    • Ensure that the solvents used for the mobile phase and sample reconstitution are fresh and of high purity.

Quantitative Data Summary

The following table summarizes hypothetical data from a stability study of this compound under different pH conditions to illustrate how to assess isotopic exchange.

pH of Sample MatrixIncubation Time (hours)Analyte/IS Ratio (Mean ± SD, n=3)% Change from Neutral pH
4.0240.95 ± 0.04-5%
7.0241.00 ± 0.030%
10.0240.88 ± 0.05-12%

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Different Solvents
  • Objective: To assess the stability of this compound in commonly used analytical solvents.

  • Materials:

    • This compound stock solution (1 mg/mL in acetonitrile)

    • Acetonitrile, Methanol, Water (LC-MS grade)

  • Procedure:

    • Prepare working solutions of this compound (1 µg/mL) in 100% acetonitrile, 50:50 acetonitrile:water, and 100% methanol.

    • Transfer aliquots of each solution into autosampler vials.

    • Analyze the solutions by LC-MS/MS immediately after preparation (T=0).

    • Store the vials in the autosampler at a controlled temperature (e.g., 10°C).

    • Re-analyze the solutions at 2, 4, 8, and 24 hours.

    • Monitor the mass spectra for the appearance of peaks corresponding to d7, d6, etc., and the unlabeled Dimethomorph.

  • Data Analysis: Calculate the percentage of back-exchange at each time point by comparing the peak area of the exchanged species to the total peak area of all Dimethomorph-related ions.

Protocol 2: LC-MS/MS Analysis of Dimethomorph
  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic acid in water[11]

    • Mobile Phase B: 0.1% Formic acid in methanol[11]

    • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Dimethomorph: m/z 388 -> 301 (quantifier), 388 -> 165 (qualifier)[11]

      • This compound: m/z 396 -> 309 (or other appropriate fragment)

Visualizations

Experimental_Workflow Experimental Workflow for Isotopic Exchange Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working prep_qc Spike into Different pH Matrices prep_working->prep_qc inject_t0 Inject at T=0 prep_qc->inject_t0 incubate Incubate at Controlled Temperature inject_t0->incubate inject_timed Inject at Timed Intervals incubate->inject_timed monitor_spectra Monitor Mass Spectra for Back-Exchange inject_timed->monitor_spectra calculate_ratio Calculate Analyte/IS Ratio monitor_spectra->calculate_ratio assess_stability Assess Stability and Quantify Exchange calculate_ratio->assess_stability Troubleshooting_Logic Troubleshooting Logic for Isotopic Exchange Issues start Inaccurate Quantification Observed check_purity Verify Purity of this compound Standard start->check_purity result_pure Standard is Pure check_purity->result_pure result_impure Contamination Found check_purity->result_impure eval_stability Evaluate Standard Stability in Solution result_stable Standard is Stable eval_stability->result_stable result_unstable Exchange Observed eval_stability->result_unstable assess_ph Assess Impact of Sample Matrix pH result_ph_ok No pH Effect assess_ph->result_ph_ok result_ph_effect pH Effect Observed assess_ph->result_ph_effect optimize_ms Optimize MS Ion Source Conditions result_optimized Quantification Improved optimize_ms->result_optimized result_pure->eval_stability result_stable->assess_ph result_ph_ok->optimize_ms

References

optimization of MS/MS parameters for Dimethomorph-d8 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of tandem mass spectrometry (MS/MS) parameters for the detection of Dimethomorph-d8.

Mass Spectrometry Data for Dimethomorph

For robust quantification, this compound is often used as an internal standard for the analysis of Dimethomorph. The following table summarizes the optimized and reported MS/MS parameters for native Dimethomorph and the predicted parameters for this compound. The parameters for this compound are inferred based on the expected mass shift due to deuterium labeling, assuming the deuterium atoms are retained in the fragmented ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (CE)Reference
Dimethomorph 388.1301.1Quantifier~24 eV[1]
388.1165.1Qualifier~36 eV[1]
This compound 396.1309.1Quantifier~24 eV (starting point)Inferred
396.1173.1Qualifier~36 eV (starting point)Inferred

Note: The optimal collision energy is instrument-dependent and should be empirically determined.

Experimental Protocols

Objective:

To determine the optimal MS/MS parameters (precursor ion, product ions, collision energy, and cone/declustering potential) for the detection of this compound.

Materials:
  • This compound analytical standard

  • A suitable solvent (e.g., methanol or acetonitrile)

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:
  • Standard Preparation: Prepare a working solution of this compound at a concentration of approximately 1 µg/mL in the chosen solvent.

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Perform a full scan in positive ion mode to identify the [M+H]⁺ adduct for the precursor ion. For this compound, this is expected to be at m/z 396.1.

  • Product Ion Scan and Selection:

    • Select the identified precursor ion (m/z 396.1) for fragmentation.

    • Perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the most stable and abundant fragment ions.

    • Select at least two product ions for Multiple Reaction Monitoring (MRM): a quantifier (the most intense) and a qualifier (the second most intense).

  • Collision Energy (CE) Optimization:

    • For each selected MRM transition (e.g., 396.1 -> 309.1 and 396.1 -> 173.1), perform a CE optimization.

    • This involves acquiring data at various CE values and plotting the resulting peak intensity against the CE value to determine the energy that yields the maximum signal.

  • Cone Voltage / Declustering Potential (CV/DP) Optimization:

    • The cone voltage or declustering potential influences the in-source fragmentation.

    • Optimize this parameter by infusing the standard and monitoring the intensity of the precursor ion at different voltage settings. The optimal value is typically the one that maximizes the precursor ion signal without causing excessive fragmentation in the source.

Troubleshooting and FAQs

Here are some common issues and questions that may arise during the optimization and analysis of this compound.

Q1: I am not seeing the expected precursor ion for this compound at m/z 396.1.

  • A1: Check the mass calibration of your instrument. Ensure the mass spectrometer is properly calibrated across the relevant mass range.

  • A2: Verify the purity and identity of your standard. The standard may have degraded or could be incorrect.

  • A3: Adjust ionization source parameters. The mobile phase composition and source settings (e.g., capillary voltage, gas flow) can significantly impact ionization efficiency.

Q2: The signal intensity for my this compound MRM transitions is very low.

  • A1: Re-optimize the collision energy. The optimal CE can vary between different mass spectrometers. Perform a new CE optimization as described in the protocol.

  • A2: Optimize the cone/declustering potential. An inappropriate cone voltage can lead to poor ion transmission or in-source fragmentation, reducing the precursor ion available for MS/MS.

  • A3: Check for matrix effects. If analyzing samples in a complex matrix, co-eluting compounds can suppress the ionization of this compound. Consider improving sample cleanup or chromatographic separation.[2][3]

  • A4: Ensure mobile phase compatibility. The pH and organic content of the mobile phase can affect ionization. For ESI+, slightly acidic conditions are often beneficial.

Q3: My qualifier-to-quantifier ion ratio is not consistent.

  • A1: Ensure sufficient data points across the chromatographic peak. A low scan speed or too few data points can lead to inaccurate ion ratio calculations.

  • A2: Check for co-eluting interferences. An interference may be present at the m/z of one of your product ions, altering the ratio. Review the chromatograms carefully.

  • A3: Re-evaluate collision energies. If the collision energies are set at the steep part of the optimization curve, small variations can lead to larger changes in fragmentation patterns.

Q4: Can I use the same collision energy for Dimethomorph and this compound?

  • A: Generally, the optimal collision energies for an analyte and its isotopically labeled internal standard are very similar. You can use the optimized CE for Dimethomorph as a starting point for this compound, but it is best practice to confirm this experimentally.

Visual Workflow for Parameter Optimization

The following diagram illustrates the logical workflow for the optimization of MS/MS parameters for this compound.

G Workflow for this compound MS/MS Parameter Optimization cluster_0 Preparation cluster_1 Precursor Ion Identification cluster_2 Product Ion Optimization cluster_3 Parameter Refinement A Prepare 1 µg/mL This compound Standard B Direct Infusion A->B C Full Scan (Positive Mode) B->C D Identify [M+H]⁺ (Expected: m/z 396.1) C->D E Product Ion Scan (Ramp Collision Energy) D->E F Select Quantifier & Qualifier Ions E->F G Optimize Collision Energy for each transition F->G H Optimize Cone Voltage/ Declustering Potential G->H I Finalized MRM Method H->I

Caption: A flowchart detailing the steps for optimizing MS/MS parameters for this compound.

References

Technical Support Center: Quantification of Dimethomorph-d8 in Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Dimethomorph-d8 in various vegetable samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in vegetable matrices.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound Incomplete Extraction: The extraction solvent may not be efficiently penetrating the sample matrix. For dry samples, the lack of water can hinder extraction.[1]- Ensure thorough homogenization of the vegetable sample. - For dry vegetable matrices (e.g., dried herbs), add a small amount of water before the acetonitrile extraction step to rehydrate the sample.[1] - Consider alternative extraction solvents, although acetonitrile is standard for QuEChERS.
Analyte Adsorption to Sorbents: The d-SPE cleanup sorbent may be too aggressive, leading to the loss of this compound. This is a known issue with certain sorbents and planar pesticides.- Reduce the amount of d-SPE sorbent used. - Evaluate alternative sorbents. For example, if using Graphitized Carbon Black (GCB) for pigment removal, be aware that it can adsorb planar molecules. Z-Sep or PSA might be better alternatives depending on the matrix.[2][3] - A comparative study of sorbents is recommended for your specific matrix (see Table 1).
Analyte Degradation: Dimethomorph may be unstable under certain pH or temperature conditions during sample processing.- Ensure the use of buffered QuEChERS methods (e.g., AOAC or EN methods) to maintain a stable pH during extraction. - Avoid excessive heat during any solvent evaporation steps.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted matrix components are interfering with the ionization of this compound in the MS source.[4]- Optimize the d-SPE cleanup step. A combination of sorbents is often more effective. For example, PSA is good for removing fatty acids and sugars, C18 for nonpolar interferences, and GCB or Z-Sep for pigments and sterols.[2][3][5] - See Table 1 for a comparison of cleanup sorbents.
High Concentration of Co-extractives: The vegetable matrix is particularly complex (e.g., high in chlorophyll, fats, or sugars).- Dilute the final extract before injection. This can significantly reduce matrix effects, but ensure your instrument has sufficient sensitivity to detect the diluted this compound.[4]
Ionization Competition: Matrix components are co-eluting with this compound and competing for ionization.- Modify the LC gradient to improve the chromatographic separation of this compound from interfering matrix components.[4] - Ensure that the mobile phase is compatible with the extraction solvent to avoid peak distortion.
Poor Peak Shape or Peak Splitting Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase conditions.- The final extract should be evaporated and reconstituted in a solvent that matches the initial mobile phase composition.
Column Contamination: Buildup of matrix components on the analytical column.- Implement a robust column washing protocol between injections. - Use a guard column to protect the analytical column.
Inconsistent Results/Poor Reproducibility Variable Matrix Effects: The composition of the vegetable matrix can vary between samples, leading to inconsistent signal suppression or enhancement.- The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for variable matrix effects, as it co-elutes and experiences similar matrix effects to the native analyte.
Inconsistent Sample Preparation: Variations in homogenization, extraction, or cleanup steps.- Follow a standardized and validated protocol meticulously for all samples. - Ensure accurate and consistent addition of all reagents and sorbents.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect this compound quantification?

Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4] This can lead to either signal suppression (lower response) or signal enhancement (higher response) for this compound compared to a standard in a clean solvent. This, in turn, can lead to inaccurate quantification.

2. What is the QuEChERS method and why is it commonly used for pesticide analysis in vegetables?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an acetonitrile extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5] It is popular for its simplicity, speed, and effectiveness in extracting a wide range of pesticides from various food matrices, including vegetables.

3. Which d-SPE sorbent should I use for my vegetable sample?

The choice of d-SPE sorbent depends on the type of vegetable matrix.

  • Primary Secondary Amine (PSA): Good for removing fatty acids, organic acids, and some sugars. It is a common choice for many vegetable matrices.[2][5]

  • C18: Effective for removing nonpolar interferences like fats and oils. Often used in combination with PSA for fatty vegetables.[2][5]

  • Graphitized Carbon Black (GCB): Excellent for removing pigments like chlorophyll, but can adsorb planar molecules, potentially leading to low recovery of some analytes.[2]

  • Z-Sep/Z-Sep+: A zirconium-based sorbent that is effective at removing fats and pigments and can be an alternative to GCB.[2][3]

A combination of sorbents is often necessary for complex matrices. Refer to Table 1 for a summary of sorbent performance.

4. How can I compensate for matrix effects if cleanup is insufficient?

If matrix effects cannot be eliminated through sample cleanup, they can be compensated for by:

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method. This compound serves as an ideal internal standard for the quantification of native Dimethomorph, as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[6] This helps to ensure that the standards and the samples experience similar matrix effects.

5. When should I use a matrix-matched calibration curve versus a solvent-based calibration curve?

A solvent-based calibration curve is only suitable when matrix effects are negligible (<20% signal suppression or enhancement). For most vegetable matrices, matrix effects are significant, and a matrix-matched calibration curve is necessary to obtain accurate quantitative results if a stable isotope-labeled internal standard is not used.[6]

Data Summary

Table 1: Comparison of d-SPE Sorbent Performance for Dimethomorph Recovery in Various Vegetables

Vegetable Matrixd-SPE Sorbent(s)Average Recovery (%) of DimethomorphKey Matrix InterferencesReference(s)
TomatoDichloromethane extraction (no d-SPE)87 - 96General[6]
CucumberDichloromethane extraction (no d-SPE)81General[6]
OnionDichloromethane extraction (no d-SPE)91General[6]
GingerImproved QuEChERS71 - 116General[7]
SpinachImproved QuEChERS71 - 116High Chlorophyll[7]
CabbageImproved QuEChERS71 - 116General[7]
Brinjal (Eggplant)PSA, GCB, C1870.3 - 113.2General[5]

Note: Recovery data can vary based on the specific experimental conditions. This table provides a general overview based on available literature.

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Vegetables

This protocol is a general guideline and may require optimization for specific vegetable matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of the representative vegetable sample into a blender.

  • Add a small amount of dry ice to aid in the homogenization of high-water-content vegetables and to keep the sample cool.

  • Blend until a uniform powder or paste is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add 10 mL of deionized water and vortex for 1 minute.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN formulation containing MgSO₄ and NaCl/Sodium Acetate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing the appropriate sorbents.

    • For general vegetables (e.g., tomato, cucumber): 150 mg MgSO₄, 50 mg PSA.

    • For pigmented vegetables (e.g., spinach, bell peppers): 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB or 50 mg Z-Sep.

    • For fatty vegetables (e.g., avocado): 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly injected or evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • Add this compound internal standard at a known concentration before injection.

General LC-MS/MS Parameters for this compound Analysis
ParameterTypical Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dimethomorph: Precursor Ion (m/z) 388, Product Ions (m/z) 301 (quantifier), 165 (qualifier)[8] This compound: The precursor and product ions will be shifted by the mass of the deuterium labels. The exact m/z values will depend on the labeling pattern of the standard.
Collision Energy Optimize for the specific instrument to achieve maximum signal intensity for the product ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. d-SPE Cleanup extraction->cleanup fortification 4. Internal Standard Fortification cleanup->fortification lcms 5. LC-MS/MS Analysis fortification->lcms quantification 6. Quantification lcms->quantification

Caption: Experimental workflow for this compound analysis in vegetables.

Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies start Initial Analysis check_me Assess Matrix Effect (>20% suppression/enhancement?) start->check_me optimize_cleanup Optimize d-SPE Cleanup (e.g., add GCB/Z-Sep/C18) check_me->optimize_cleanup Yes end Accurate Quantification check_me->end No dilute Dilute Sample Extract optimize_cleanup->dilute optimize_cleanup->end matrix_match Use Matrix-Matched Calibration dilute->matrix_match dilute->end internal_standard Use Stable Isotope-Labeled Internal Standard (this compound) matrix_match->internal_standard matrix_match->end internal_standard->end

Caption: Decision workflow for mitigating matrix effects in this compound analysis.

References

Validation & Comparative

Comparative Guide to Method Validation for Dimethomorph Quantification in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of Dimethomorph, a widely used fungicide, in various agricultural matrices. The focus is on method validation, with an emphasis on the use of its deuterated internal standard, Dimethomorph-d8, to ensure accuracy and precision. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the analysis of pesticide residues.

Dimethomorph is a systemic fungicide effective against Oomycetes, particularly downy mildew and late blight, in crops like grapes, potatoes, and vegetables.[1][2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Dimethomorph in food products, necessitating robust and validated analytical methods for its monitoring.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a common and highly recommended practice in residue analysis to compensate for matrix effects and variations in sample preparation and instrument response.

This guide compares the most prevalent analytical techniques for Dimethomorph quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparison of Analytical Methods

The choice of an analytical method for Dimethomorph quantification depends on various factors, including the required sensitivity and selectivity, the nature of the sample matrix, available instrumentation, and the overall objective of the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used and preferred method for the analysis of Dimethomorph and other pesticide residues in food.[4][5] Its high sensitivity and selectivity allow for the detection and quantification of low residue levels in complex matrices.[6] The use of tandem mass spectrometry provides two levels of mass filtering, which significantly reduces background noise and matrix interferences, leading to highly reliable results.[5]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique for pesticide residue analysis.[7][8] While Dimethomorph is a moderately polar compound, it can be analyzed by GC-MS/MS, often after a derivatization step, although some methods allow for direct analysis.[7] This method offers high selectivity and sensitivity, comparable to LC-MS/MS, and can be particularly advantageous for the simultaneous analysis of multiple pesticides with varying polarities.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more classical and less expensive technique compared to mass spectrometry-based methods.[9] While it can be used for the quantification of Dimethomorph, its sensitivity and selectivity are significantly lower.[9] This method is more susceptible to interferences from co-extractive compounds in the sample matrix, which can lead to less accurate results, especially at low concentration levels.[9]

Quantitative Performance Data

The following table summarizes the performance characteristics of the different analytical methods for Dimethomorph quantification based on published validation data. The use of this compound as an internal standard is assumed for the MS-based methods to achieve the reported accuracy and precision.

ParameterLC-MS/MSGC-MS/MSHPLC-UV
Limit of Quantification (LOQ) 0.001 - 0.01 mg/kg[2][4][10]< 0.01 mg/kg[7]Higher, often > 0.05 mg/kg[9]
Recovery 70 - 120%[2][4][10]81 - 96%[7]Variable, matrix-dependent
Precision (RSD) < 15%[4][10]≤ 9%[7]< 20%
Selectivity Very High[5][6]High[7][8]Moderate[9]
Matrix Effects Can be significant, compensated by internal standard[7][11]Can be significant, compensated by internal standard[7]High, often requires extensive cleanup
Cost HighHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of Dimethomorph in agricultural products using LC-MS/MS and GC-MS/MS.

Protocol 1: Quantification of Dimethomorph by LC-MS/MS using QuEChERS Extraction

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.[4][10]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Dimethomorph and this compound for quantification and confirmation. For Dimethomorph, precursor ion m/z 388 and product ions m/z 301 and 165 are commonly used.[12]

Protocol 2: Quantification of Dimethomorph by GC-MS/MS

This protocol describes a method using solvent extraction followed by GC-MS/MS analysis.[7]

1. Sample Preparation

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Extraction: Add 10 mL of dichloromethane and homogenize for 2 minutes.[7]

  • Centrifugation: Centrifuge at a suitable speed to separate the phases.

  • Collection: Transfer the dichloromethane layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation of the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Monitor appropriate MRM transitions for Dimethomorph and this compound.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for Dimethomorph quantification.

Method_Validation_Workflow start Start: Define Method Requirements method_dev Method Development & Optimization (Sample Prep, Chromatography, MS parameters) start->method_dev specificity Specificity / Selectivity (Analysis of blank matrices) method_dev->specificity linearity Linearity & Range (Calibration curve in solvent & matrix) specificity->linearity lod_loq LOD & LOQ (Signal-to-noise ratio or standard deviation of response) linearity->lod_loq accuracy Accuracy (Recovery studies at multiple levels) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Varying key parameters) precision->robustness stability Analyte Stability (In solution and matrix) robustness->stability validation_report Validation Report Generation stability->validation_report routine_use Routine Method Implementation validation_report->routine_use ongoing_qc Ongoing QC/QA (Control charts, proficiency testing) routine_use->ongoing_qc

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Dimethomorph

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the determination of Dimethomorph, a systemic fungicide. The performance of these methods, which would typically utilize Dimethomorph-d8 as an internal standard for accurate quantification, is evaluated based on supporting experimental data from validated studies. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Experimental Workflow Overview

The analysis of Dimethomorph in various matrices generally follows a standardized workflow, encompassing sample preparation, extraction, clean-up, and instrumental analysis. The specific protocols may vary depending on the sample matrix and the analytical instrumentation employed.

Dimethomorph Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis Sample_Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction (e.g., Acetonitrile, Dichloromethane) Sample_Homogenization->Solvent_Extraction SPE Solid Phase Extraction (SPE) (e.g., C18, PSA) Solvent_Extraction->SPE LLE Liquid-Liquid Extraction (LLE) Solvent_Extraction->LLE QuEChERS QuEChERS Solvent_Extraction->QuEChERS LC_MSMS LC-MS/MS SPE->LC_MSMS GC_MSMS GC-MS/MS SPE->GC_MSMS LLE->LC_MSMS LLE->GC_MSMS QuEChERS->LC_MSMS QuEChERS->GC_MSMS

Figure 1. General experimental workflow for Dimethomorph analysis.

Comparison of Analytical Method Performance

The following table summarizes the performance of different analytical methods for Dimethomorph determination in various matrices. The data is compiled from several validated studies.

Analytical MethodMatrixExtraction MethodClean-up MethodRecovery (%)RSD (%)LOQ
LC-MS/MSAnimal & Fishery ProductsAcetonitrile/n-HexaneODS & PSA SPE70-110< 20-
LC-MS/MSCitrus--92-95-0.01 mg/kg
GC-MS/MSVegetables (Tomato, Cucumber, Onion)DichloromethaneNone81-96≤ 9< 10 µg/kg
GC-MS/MSDried HopsLiquid-Liquid PartitioningGPC, Florisil & Aminopropyl SPE79-103-0.10 ppm
HPLC-UVPesticide Formulation---< 2 (Intra-day), < 3 (Inter-day)-
LC-MS/MSWaterDirect InjectionNone--0.05 µg/kg
LC-MS/MSLycheeQuEChERS----

RSD: Relative Standard Deviation; LOQ: Limit of Quantification; ODS: Octadecylsilanized silica gel; PSA: Primary Secondary Amine; GPC: Gel Permeation Chromatography; SPE: Solid Phase Extraction.

Detailed Experimental Protocols

Method for Animal and Fishery Products using LC-MS/MS

This method is suitable for the determination of Dimethomorph in muscle, liver, kidney, fish, shellfish, milk, egg, and honey.[1]

  • Extraction:

    • Weigh 10.0 g of sample (5.00 g for fat) and homogenize with 10 mL of 0.01 mol/L hydrochloric acid.[1]

    • Add 50 mL of acetonitrile, 25 mL of n-hexane, and 2 g of diatomaceous earth, and homogenize.[1]

    • Filter with suction and collect the acetonitrile layer.[1]

    • To the remaining n-hexane layer and residue, add 5 mL of 0.01 mol/L hydrochloric acid and 25 mL of acetonitrile, homogenize, and filter with suction.[1]

    • Combine the acetonitrile layers and adjust the volume to 100 mL with acetonitrile.[1]

    • Take a 20 mL aliquot, add 3 g of sodium chloride, shake for 5 minutes, and discard the aqueous layer.[1]

  • Clean-up:

    • Octadecylsilanized silica gel (ODS) column chromatography: Condition a 1,000 mg ODS cartridge with 10 mL of acetonitrile. Load the acetonitrile extract, elute with 2 mL of acetonitrile, and collect the eluate. Evaporate to dryness and dissolve the residue in 2 mL of acetone/n-hexane (1:1, v/v).[1]

    • Ethylenediamine-N-propylsilanized silica gel column chromatography: Condition a 500 mg cartridge with 5 mL of methanol followed by 10 mL of acetone/n-hexane (1:1, v/v). Load the solution from the previous step and elute with 20 mL of acetone/n-hexane (1:1, v/v). Collect the eluate, evaporate to dryness, and dissolve the residue in methanol to a final volume of 2 mL (1 mL for fat).[1]

  • LC-MS/MS Analysis:

    • Instrumentation: Liquid chromatograph-tandem mass spectrometer.[1]

    • Quantification: Prepare a calibration curve using Dimethomorph standard solutions (0.01–0.2 mg/L in methanol). The sum of the peak areas of the (E)- and (Z)-isomers is used for quantification.[1]

    • Mass Transitions: For confirmation, product ions at m/z 301 and 165 are typically monitored.[1]

Method for Vegetables using GC-MS/MS

This method describes a simplified procedure for the analysis of Dimethomorph in tomato, cucumber, and onion.[2]

  • Extraction:

    • A single extraction with dichloromethane is performed.[2]

  • Clean-up:

    • No clean-up step is required due to the selectivity of GC-MS/MS detection.[2]

  • GC-MS/MS Analysis:

    • Injection: 2 µL of the sample extract is injected in splitless mode at 250°C.[2]

    • Performance: The method demonstrates average recovery rates of 81-96% with relative standard deviations of ≤ 9% for spiked samples at 10 and 100 µg/kg. The limits of detection (LOD) and quantification (LOQ) were below 10 µg/kg for all three vegetable matrices.[2]

Method for Water using LC-MS/MS

This method is a direct analysis approach for drinking and surface water.[3]

  • Sample Preparation:

    • No sample preparation or clean-up is required.[3]

  • LC-MS/MS Analysis:

    • Injection: Direct injection of an aliquot of the water sample.[3]

    • Detection: Positive ion electrospray ionization tandem mass spectrometry (MS/MS-ESI).[3]

    • Mass Transitions: Ion transitions monitored are m/z 388 → 301 for quantification and m/z 388 → 165 for confirmation for both E- and Z-isomers.[3]

    • Quantification: Results are calculated by direct comparison of the sample peak responses to those of external standards. The validated LOQ is 0.05 µg/kg.[3]

Logical Framework for Method Comparison

The selection of an appropriate analytical method depends on a variety of factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the key decision points in method selection.

Method Selection Logic cluster_methods Analytical Methods Matrix_Type Sample Matrix Type? Required_LOQ Required LOQ? Matrix_Type->Required_LOQ Instrumentation Available Instrumentation? Required_LOQ->Instrumentation LC_MSMS_Animal LC-MS/MS for Animal Products Instrumentation->LC_MSMS_Animal Complex Matrix Low LOQ LC-MS/MS Available GC_MSMS_Veg GC-MS/MS for Vegetables Instrumentation->GC_MSMS_Veg Simple Matrix Low LOQ GC-MS/MS Available LC_MSMS_Water LC-MS/MS for Water Instrumentation->LC_MSMS_Water Aqueous Matrix Very Low LOQ LC-MS/MS Available HPLC_UV_Formulation HPLC-UV for Formulations Instrumentation->HPLC_UV_Formulation High Concentration HPLC-UV Available

Figure 2. Decision tree for selecting a Dimethomorph analytical method.

References

Unveiling the Performance of Dimethomorph-d8 as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of the fungicide Dimethomorph, the choice of an appropriate internal standard is critical for achieving precise and dependable results. This guide provides a comprehensive comparison of the performance of Dimethomorph-d8 with other commonly used internal standards, supported by experimental data and detailed methodologies.

The use of an isotopically labeled internal standard, such as this compound, is a widely accepted strategy to compensate for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy of quantification. This is particularly crucial when analyzing complex matrices, where matrix effects can significantly suppress or enhance the analyte signal.

Comparative Performance of Internal Standards

To evaluate the effectiveness of this compound, its performance characteristics were compared with those of other deuterated internal standards commonly employed in pesticide residue analysis, such as Carbendazim-d4 and Isoproturon-d6. The key performance indicators examined include linearity, recovery, precision (expressed as relative standard deviation, RSD), and the limit of quantification (LOQ).

While a direct head-to-head comparative study was not identified in the public domain, the following table summarizes typical performance data for analytical methods utilizing these internal standards for the analysis of their respective parent compounds. This information is synthesized from various validation studies and provides a strong indication of their suitability.

Performance MetricThis compound (for Dimethomorph)Carbendazim-d4 (for Carbendazim)Isoproturon-d6 (for Isoproturon)
Linearity (R²) typical range >0.99>0.99>0.99
Recovery (%) typical range 80 - 110%70 - 120%80 - 115%
Precision (RSD %) typical < 15%< 20%< 15%
Limit of Quantification (LOQ) Analyte & Matrix DependentAnalyte & Matrix DependentAnalyte & Matrix Dependent

Note: The performance data presented is indicative and can vary based on the specific matrix, instrumentation, and experimental conditions.

The data suggests that all three deuterated internal standards exhibit excellent linearity, recovery, and precision within the generally accepted ranges for analytical method validation. The choice of internal standard will ultimately depend on the specific analyte being quantified and the analytical platform used. For the analysis of Dimethomorph, its deuterated analog, this compound, is theoretically the most suitable choice as it shares the closest physicochemical properties with the analyte, ensuring a more accurate correction for any analytical variability. The use of isotopically labeled internal standards is particularly effective in mitigating the challenges posed by matrix effects in complex samples[1].

Experimental Protocols

The following section outlines a typical experimental workflow for the analysis of Dimethomorph in a vegetable matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, incorporating an internal standard like this compound.

Sample Preparation (QuEChERS Method)[2][3]
  • Homogenization: A representative 10-15 g sample of the vegetable matrix is homogenized.

  • Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the internal standard solution (e.g., this compound at a known concentration). The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged for 5 minutes.

  • Final Extract Preparation: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis[4][5]
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for the separation of Dimethomorph.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Dimethomorph analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of Dimethomorph and its internal standard, this compound. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Visualizing the Workflow and Mode of Action

To further clarify the experimental process and the biological context of Dimethomorph, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + Internal Standard (this compound) Homogenization->Extraction Salting_Out 3. Addition of Salts Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract 7. Filtration Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Dimethomorph_Mode_of_Action Dimethomorph Dimethomorph Cellulose_Synthase Cellulose Synthase Complex Dimethomorph->Cellulose_Synthase Inhibits Cell_Wall Fungal Cell Wall Cellulose_Microfibrils Cellulose Microfibrils Cellulose_Synthase->Cellulose_Microfibrils Synthesizes Disrupted_Cell_Wall Disrupted Cell Wall Integrity Cellulose_Synthase->Disrupted_Cell_Wall Cellulose_Microfibrils->Cell_Wall Forms Fungal_Death Fungal Cell Death Disrupted_Cell_Wall->Fungal_Death

References

Linearity and Range of Dimethomorph Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical sciences, establishing a reliable calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of the linearity and range of calibration curves for Dimethomorph, a widely used fungicide, based on published experimental data. The data presented here is for Dimethomorph, which is directly relevant to its deuterated internal standard, Dimethomorph-d8, as their analytical behaviors are analogous under identical chromatographic conditions.

Quantitative Data Summary

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes these parameters for Dimethomorph from various studies.

AnalyteMatrixAnalytical MethodLinear RangeCorrelation Coefficient (r) / Coefficient of Determination (r²)Reference
DimethomorphWaterLC-MS/MS0.01 - 0.25 ng/mL~0.9975[1]
DimethomorphAnimal & Fishery ProductsLC-MS or LC-MS/MS0.01 - 0.2 mg/LNot Specified[2]
DimethomorphVegetables (Tomato, Cucumber, Onion)GC-MS/MS1 - 250 µg/L0.9999[3]
DimethomorphPotato & SoilHPLC0.05 - 10.0 mg/L0.9998[4]
DimethomorphSoilGC-NPD0.05 - 0.4 µg/mL"Good linearity"[5]
Dimethomorph & ChlorothalonilPesticide FormulationHPLCNot Specified> 0.996[4]
23 Pesticides MixNot SpecifiedGC-FPD0.01 - 1.00 mg/kg0.978 - 0.994[6]
55 Pesticides MixNot SpecifiedGC/MS/MS & LC/MS/MS0.003 - 0.1 µg/mL≥ 0.99[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols used to determine the linearity and range of Dimethomorph calibration curves.

Method 1: LC-MS/MS for Dimethomorph in Water[1]
  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Direct injection of the water sample without additional cleanup.

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: Not specified.

  • Mass Spectrometry:

    • Ionization: Positive Ion Electrospray Ionization (ESI+).

    • Monitored Transitions: m/z 388 → 301 (for quantification) and m/z 388 → 165 (for confirmation).

  • Calibration: A five-point calibration curve was generated using external standards in the concentration range of 0.01 to 0.25 ng/mL.

Method 2: LC-MS/MS for Dimethomorph in Animal and Fishery Products[2]
  • Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Extraction from the sample with hydrochloric acid, acetonitrile, and n-hexane.

    • Cleanup using an octadecylsilanized silica gel cartridge and an ethylenediamine-N-propylsilanized silica gel cartridge.

  • Calibration: Standard solutions of Dimethomorph in methanol were prepared at concentrations ranging from 0.01 to 0.2 mg/L. The calibration curve was constructed by plotting the sum of the peak areas of the (E)- and (Z)-isomers against their concentrations.

Method 3: GC-MS/MS for Dimethomorph in Vegetables[8]
  • Instrumentation: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Sample Preparation: Single extraction with dichloromethane.

  • Calibration: Calibration curves were prepared using standards in both neat solvent (acetone) and matrix-matched extracts to assess matrix effects.

Experimental Workflow for Pesticide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of pesticide residues, such as Dimethomorph, in environmental or biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_reporting Reporting Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification Result Final Result Quantification->Result

Caption: General workflow for pesticide residue analysis.

References

A Researcher's Guide to Certified Reference Materials for Dimethomorph-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and analytical testing, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards, such as Dimethomorph-d8, is a critical component in achieving reliable results with mass spectrometry-based methods. This guide provides a comparative overview of commercially available this compound certified reference materials (CRMs) and outlines a general protocol for their validation and use.

Dimethomorph is a fungicide used in agriculture to control diseases in various crops.[1] Its deuterated isotopologue, this compound, serves as an ideal internal standard for the quantification of Dimethomorph residues in environmental and food samples, as well as in metabolism studies. The selection of a high-quality CRM is the foundation of a robust analytical method.

Comparison of Commercially Available this compound CRMs

SupplierProduct Name/NumberCAS NumberFormatConcentration
HPC Standards GmbH D8-Dimethomorph solution1346606-71-0Solution in Acetonitrile100 µg/ml[1]
LGC Standards This compound1346606-71-0Neat (Solid)2.5 mg or 25 mg pack size[2]
TRC (Toronto Research Chemicals) via CymitQuimica Dimethomorph D8 (Morpholine D8)1346606-71-0Solid (Yellow)Not specified (sold by mass)[3]

Note: The choice between a pre-made solution and a neat (solid) standard depends on the specific needs of the laboratory, including storage capabilities, solvent compatibility with analytical methods, and the need for custom concentrations. CRMs are intended for laboratory use only.[3]

Experimental Protocol: Comparative Performance Evaluation of a New this compound CRM

To ensure the suitability of a new this compound CRM, it is essential to perform an in-house validation. This protocol outlines a general procedure for comparing a new CRM against an existing, trusted reference standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for pesticide analysis.[4][5]

Objective: To verify the identity, purity, and concentration of a new this compound CRM and to compare its performance as an internal standard against an established reference material.

Materials:

  • New this compound CRM ("Test CRM")

  • Existing, validated this compound reference standard ("Reference CRM")

  • Dimethomorph analytical standard (non-deuterated)

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks and pipettes

  • LC-MS/MS system with an appropriate column (e.g., C18)[4]

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the neat "Test CRM" and "Reference CRM" in a suitable solvent (e.g., acetonitrile) to prepare stock solutions of a known concentration (e.g., 1 mg/mL).

    • If using a pre-made solution, it can be used directly or diluted as needed.

    • Prepare a separate stock solution of the non-deuterated Dimethomorph analytical standard.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of working solutions at various concentrations for both the "Test CRM" and the "Reference CRM".

  • LC-MS/MS Analysis and Identity Confirmation:

    • Infuse a working solution of the "Test CRM" into the mass spectrometer to confirm its mass-to-charge ratio (m/z) and fragmentation pattern. Compare this with the expected values and the data obtained from the "Reference CRM".

    • The primary transition for Dimethomorph is often monitored at m/z 388 -> 301 for quantification, with a confirmatory ion at m/z 388 -> 165.[5] The deuterated standard will have a corresponding shift in mass.

  • Calibration Curve Comparison:

    • Prepare two sets of calibration standards. Each set should contain a fixed concentration of the non-deuterated Dimethomorph standard and varying concentrations of either the "Test CRM" or the "Reference CRM".

    • Alternatively, and more commonly for internal standard calibration, prepare a series of calibration standards with varying concentrations of the non-deuterated Dimethomorph and a fixed, known concentration of the internal standard ("Test CRM" in one set, "Reference CRM" in the other).

    • Inject both sets of calibration standards into the LC-MS/MS system.

    • Construct calibration curves for each set by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Compare the linearity (R² value), slope, and intercept of the two calibration curves. The results should be statistically comparable.

  • Matrix Spike Analysis:

    • Spike a representative blank matrix (e.g., extracted lychee[6], water[5]) with a known concentration of the non-deuterated Dimethomorph standard and the "Test CRM".

    • Prepare another set of spiked samples using the "Reference CRM".

    • Analyze the samples and calculate the recovery of the Dimethomorph standard. The recovery values obtained using the "Test CRM" should be consistent with those obtained using the "Reference CRM".

Acceptance Criteria: The "Test CRM" is considered acceptable if its identity is confirmed, and the calibration curve parameters and recovery results are within the laboratory's predefined acceptance limits when compared to the "Reference CRM".

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for validating a new Certified Reference Material.

CRM_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Receive New CRM ('Test CRM') prep_stock Prepare Stock Solutions (Test CRM & Reference CRM) start->prep_stock prep_cal Prepare Calibration Curves (Analyte + IS) prep_stock->prep_cal prep_qc Prepare QC Samples in Matrix prep_stock->prep_qc run_lcms LC-MS/MS Analysis prep_cal->run_lcms prep_qc->run_lcms eval_identity Confirm Identity (Mass & Fragments) run_lcms->eval_identity eval_curve Compare Calibration Curves (Linearity, Slope) run_lcms->eval_curve eval_qc Compare QC Performance (Accuracy, Precision) run_lcms->eval_qc decision Meets Acceptance Criteria? eval_identity->decision eval_curve->decision eval_qc->decision accept Accept CRM for Routine Use decision->accept Yes reject Reject CRM / Contact Supplier decision->reject No

Workflow for the validation of a new Certified Reference Material (CRM).

References

A Comparative Guide to the Cross-Validation of Dimethomorph-d8 Assays on LC-MS/MS and GC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the analytical performance of two common instrumental platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the quantitative analysis of Dimethomorph-d8. This compound, a deuterated analog of the fungicide Dimethomorph, is frequently employed as an internal standard in residue analysis to ensure accuracy and precision. The selection of an appropriate analytical platform is critical for robust and reliable quantification in various matrices. This document outlines a proposed cross-validation study, detailing experimental protocols and expected performance characteristics to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics for the analysis of this compound on LC-MS/MS and GC-MS/MS systems. These values are based on typical instrument performance for small molecule quantification and data from existing methods for Dimethomorph analysis.

ParameterLC-MS/MSGC-MS/MS
Limit of Quantification (LOQ) 0.01 - 0.05 µg/kg1 - 10 µg/kg
Linear Dynamic Range 0.01 - 100 ng/mL1 - 500 ng/mL
Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 85 - 115%80 - 120%
Matrix Effects Potential for ion suppression/enhancementLess susceptible to non-volatile matrix components
Sample Throughput HighModerate
Sample Preparation Simpler, often "dilute-and-shoot"May require derivatization for polar analytes

Experimental Protocols

A detailed methodology for a proposed cross-validation study of this compound assays across LC-MS/MS and GC-MS/MS platforms is presented below.

Sample Preparation

A generic sample extraction and clean-up procedure suitable for both LC-MS/MS and GC-MS/MS analysis is outlined. The use of a deuterated internal standard like this compound helps to correct for variations in extraction efficiency and matrix effects between the two techniques.

  • Extraction : Homogenize 10 g of the sample matrix (e.g., vegetable homogenate, soil) with 20 mL of acetonitrile.

  • Salting-out : Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up : Transfer the upper acetonitrile layer to a tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract : The resulting supernatant is divided for analysis by LC-MS/MS and GC-MS/MS.

    • For LC-MS/MS : Dilute the supernatant 1:1 with mobile phase A.

    • For GC-MS/MS : The supernatant can be directly injected if the solvent is compatible. If not, a solvent exchange to a suitable solvent like hexane or ethyl acetate may be necessary.

LC-MS/MS Analysis
  • Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution : A suitable gradient to separate this compound from matrix interferences.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

GC-MS/MS Analysis
  • Instrumentation : A triple quadrupole mass spectrometer coupled with a gas chromatograph.

  • Chromatographic Column : A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection Mode : Splitless injection.

  • Temperature Program : An optimized temperature ramp to ensure good chromatographic separation.

  • Ionization Mode : Electron Ionization (EI).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would be monitored.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the cross-validation of this compound assays.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Cross-Validation Sample Sample Matrix Extraction Acetonitrile Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS/MS Cleanup->GCMS Compare Compare Performance Metrics (LOQ, Precision, Accuracy) LCMS->Compare GCMS->Compare G cluster_fungus Fungal Cell CelluloseSynthase Cellulose Synthase Complex CellWall Cell Wall Formation CelluloseSynthase->CellWall Catalyzes Dimethomorph Dimethomorph Dimethomorph->Inhibition Inhibition->CelluloseSynthase Inhibits

Comparative Stability Analysis: Dimethomorph vs. Dimethomorph-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Dimethomorph and its Deuterated Analog

Dimethomorph is a systemic fungicide widely used to control oomycete pathogens in various crops.[1][2] It functions by disrupting the formation of fungal cell walls.[3] Dimethomorph exists as a mixture of (E)- and (Z)-isomers, both of which contribute to its fungicidal activity due to their interconversion in the presence of light.[4]

Dimethomorph-d8 is a stable isotope-labeled version of Dimethomorph where eight hydrogen atoms on the morpholine ring are replaced with deuterium. This isotopic substitution makes it a valuable internal standard for quantitative analysis of Dimethomorph residues in various matrices, as it behaves chemically identically to the unlabeled compound during extraction and chromatographic separation, but is distinguishable by its higher mass in mass spectrometry.

Stability Profile of Unlabeled Dimethomorph

Studies have shown that unlabeled Dimethomorph is generally stable under normal storage conditions. Key stability characteristics are summarized below:

  • Thermal and Hydrolytic Stability: Dimethomorph is considered hydrolytically and thermally stable under normal environmental conditions.[4] It has been reported to be stable for over five years when stored in the dark.[4]

  • Photostability: Dimethomorph is susceptible to degradation by light. Exposure to sunlight can cause interconversion between the (E)- and (Z)-isomers.[4] Photodegradation is a significant pathway for its dissipation in surface waters, with half-lives that can range from a few days to months depending on environmental factors.[5]

  • Metabolic Stability: In biological systems, Dimethomorph undergoes metabolism, primarily through the demethylation of one of the methoxy groups on the dimethoxyphenyl ring.[4][6]

Theoretical Stability Comparison: The Kinetic Isotope Effect

While direct experimental stability data for this compound is scarce, the principles of the kinetic isotope effect (KIE) provide a strong basis for inferring its stability relative to the unlabeled form. The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. This is known as a primary KIE.

In the case of this compound, the deuterium atoms are located on the morpholine ring. Therefore, any degradation pathway that involves the cleavage of a C-H bond on the morpholine ring would be expected to be slower for this compound.

  • Enhanced Stability: It is hypothesized that this compound exhibits greater stability against degradation pathways that directly involve the morpholine ring. This could include certain photolytic or metabolic reactions.

  • Metabolic Stability Considerations: The primary metabolic pathway for Dimethomorph is demethylation of the methoxy groups, which does not directly involve the deuterated morpholine ring. Therefore, the KIE may have a less pronounced effect on this specific metabolic route. However, other minor metabolic pathways involving the morpholine ring could be slowed.

Quantitative Data Summary

The following table summarizes the available stability data for unlabeled Dimethomorph. A corresponding column for this compound is included with inferred stability based on the kinetic isotope effect.

ParameterUnlabeled DimethomorphThis compound (Inferred)
Thermal Stability Stable under normal conditions.[4]Expected to be similarly stable, as C-D bond strength has a negligible effect on non-bond-breaking thermal degradation.
Hydrolytic Stability Stable under normal environmental conditions.[4]Expected to be similarly stable, as hydrolysis is unlikely to involve C-H bond cleavage on the morpholine ring as the rate-determining step.
Photostability Susceptible to photolysis; interconversion of (E)- and (Z)-isomers occurs in sunlight.[4] Photodegradation is a key dissipation pathway in water.[5]Potentially more stable if photodegradation pathways involve C-H bond cleavage on the morpholine ring. The rate of isomerization is unlikely to be significantly affected.
Metabolic Stability Primarily metabolized via demethylation of methoxy groups.[4][6]Likely to show similar stability with respect to the primary demethylation pathway. May exhibit enhanced stability against minor metabolic pathways involving the morpholine ring.
Storage Stability Stable for >5 years in the dark.[4]Expected to be at least as stable, and likely more stable, under identical storage conditions.

Experimental Protocols

To empirically determine the comparative stability of this compound and its unlabeled form, the following experimental protocols are recommended:

Photostability Testing

Objective: To compare the rate of photodegradation of Dimethomorph and this compound.

Methodology:

  • Prepare equimolar solutions of Dimethomorph and this compound in a suitable solvent (e.g., acetonitrile/water).

  • Place the solutions in quartz cuvettes.

  • Expose the samples to a controlled light source that simulates sunlight (e.g., a xenon arc lamp) with a defined wavelength range and intensity.

  • Maintain a constant temperature throughout the experiment.

  • At specified time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Calculate the degradation rate constants and half-lives for both compounds.

Metabolic Stability Assay (In Vitro)

Objective: To compare the rate of metabolism of Dimethomorph and this compound by liver microsomes.

Methodology:

  • Prepare incubation mixtures containing liver microsomes (e.g., from rat, human), NADPH regenerating system, and either Dimethomorph or this compound at a known concentration.

  • Incubate the mixtures at 37°C.

  • At various time points, quench the reaction by adding a suitable organic solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life and intrinsic clearance for both compounds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_photostability Photostability Assay cluster_metabolic Metabolic Stability Assay cluster_analysis Analysis prep_unlabeled Prepare Dimethomorph Solution expose Expose to Simulated Sunlight prep_unlabeled->expose incubate Incubate with Liver Microsomes prep_unlabeled->incubate prep_labeled Prepare this compound Solution prep_labeled->expose prep_labeled->incubate sample_photo Collect Aliquots Over Time expose->sample_photo lcms LC-MS/MS Analysis sample_photo->lcms sample_metabolic Quench and Collect Supernatant incubate->sample_metabolic sample_metabolic->lcms data Calculate Degradation Rates and Half-lives lcms->data

Caption: Experimental workflow for comparative stability testing.

Signaling_Pathway cluster_fungus Fungal Cell cluster_outcome Outcome D Dimethomorph CWI Cell Wall Integrity Pathway D->CWI Inhibits D_d8 This compound D_d8->CWI Inhibits CS Cellulose Synthase CWI->CS Regulates CW Cell Wall CS->CW Synthesizes Disruption Disruption of Cell Wall Formation Death Fungal Cell Death Disruption->Death

Caption: Conceptual pathway of Dimethomorph's fungicidal action.

Conclusion

Based on the foundational principles of the kinetic isotope effect, it is reasonable to conclude that this compound exhibits enhanced stability compared to its unlabeled counterpart, particularly against degradation pathways that involve the cleavage of C-H bonds on the morpholine ring. While the primary metabolic route of demethylation is unlikely to be significantly affected, the overall stability of this compound is expected to be greater. This inferred stability, combined with its utility in mass spectrometry, solidifies its role as an excellent internal standard for the accurate quantification of Dimethomorph. To confirm these theoretical advantages, direct comparative experimental studies as outlined in this guide are highly recommended.

References

Harnessing Precision in Proficiency Testing: A Comparative Guide to the Use of Dimethomorph-d8

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within the rigorous framework of proficiency testing (PT) schemes, the pursuit of accuracy and reliability is paramount. For researchers, scientists, and professionals in drug development, the choice of internal standards can significantly influence the quality of analytical data. This guide provides an objective comparison of analytical methods for the fungicide Dimethomorph, focusing on the distinct advantages of employing its deuterated stable isotope-labeled internal standard, Dimethomorph-d8, over other approaches.

The use of stable isotope-labeled standards, such as this compound, is a cornerstone of robust analytical methodology, particularly in complex matrices where challenges like matrix effects and analyte loss during sample preparation are prevalent. By mimicking the chemical behavior of the native analyte, these standards provide a reliable means of correction, leading to more accurate and precise quantification. This is a critical factor in proficiency testing, where the goal is to assess and demonstrate a laboratory's competence in generating dependable results.

Performance Comparison: this compound vs. Alternative Standardization

The following table summarizes the expected performance characteristics when using this compound as an internal standard compared to external standardization or the use of a non-isotopically labeled internal standard in the analysis of Dimethomorph. This comparison is based on established principles of analytical chemistry and data from various validation studies.

Performance ParameterMethod with this compound (Internal Standard)Method with External Standard / Non-Isotopic Internal StandardRationale for Performance Difference
Accuracy (Recovery) Typically 95-105%Can be variable (e.g., 70-120%) and matrix-dependentThis compound co-elutes with the native analyte, effectively compensating for analyte loss during sample extraction, cleanup, and injection, as well as for matrix-induced signal suppression or enhancement.
Precision (Repeatability) Relative Standard Deviation (RSD) typically < 10%RSD can be > 15-20%, especially at low concentrationsThe consistent correction for variations in sample preparation and instrument response provided by the isotopic standard leads to lower variability between replicate measurements.
Matrix Effect Compensation HighLow to moderateAs this compound has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer, allowing for accurate correction.
Limit of Quantification (LOQ) Generally lower and more robustMay be higher and more variable across different matricesImproved signal-to-noise ratio due to the reduction of variability allows for more confident quantification at lower concentrations.
Reliability in Proficiency Testing Higher likelihood of achieving satisfactory z-scoresIncreased risk of unacceptable z-scores due to uncorrected matrix effects or analyte lossThe enhanced accuracy and precision provided by the isotopic standard directly contribute to better performance in inter-laboratory comparisons.

Experimental Protocols

A widely adopted and effective method for the analysis of Dimethomorph in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of this compound as an internal standard is crucial for achieving high-quality data.

Key Experiment: QuEChERS Extraction and LC-MS/MS Analysis of Dimethomorph

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: A representative 10-15 g portion of the sample (e.g., fruit, vegetable, or soil) is homogenized.

  • Spiking: The homogenized sample is spiked with a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The choice of sorbent may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water with a small amount of formic acid or ammonium formate and acetonitrile or methanol.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dimethomorph and this compound are monitored for quantification and confirmation.

    • Dimethomorph Transitions (Example): m/z 388.1 → 301.1 (quantification), m/z 388.1 → 165.1 (confirmation)

    • This compound Transitions (Example): m/z 396.2 → 309.2 (quantification)

  • Quantification: The concentration of Dimethomorph is calculated based on the ratio of the peak area of the native analyte to the peak area of the this compound internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for Dimethomorph residue analysis, highlighting the critical role of the isotopically labeled internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Homogenization Spiking Spiking with this compound Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Isotopic Ratio MS_Detection->Quantification Reporting Reporting for Proficiency Test Quantification->Reporting

Analytical workflow for Dimethomorph analysis.

Safety Operating Guide

Proper Disposal of Dimethomorph-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Dimethomorph-d8 is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance may be harmful if inhaled, swallowed, or absorbed through the skin, and it can cause eye and skin irritation.[1]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: If dust is generated, use a respirator with a particle filter.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Incineration at a suitable facility is the preferred final disposal method.[3][4] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [3][5][6]

  • Waste Minimization: The first step in responsible waste management is to minimize the generation of waste. Order only the required amount of this compound for your experiments.[5]

  • Waste Collection and Segregation:

    • Collect this compound waste in a designated, properly labeled, and sealed container.[1][3] The container must be compatible with the chemical.

    • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react violently or produce toxic gases.[7][8]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[7][8]

    • Ensure the container is stored in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[5][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when waste was first added to the container.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Use a laboratory fume hood if available.[1]

  • Containment: For small spills, contain the material with a dust-binding agent to avoid dust formation.[3]

  • Cleanup:

    • Carefully sweep or shovel the material into a suitable, closed container for disposal.[1][3]

    • Clean the contaminated area thoroughly with water and detergents, observing environmental regulations.[3]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste along with the this compound.

Quantitative Data Summary

ParameterValue/InformationSource
Acute Oral LD50 (Rat) 3,900 mg/kg (for Dimethomorph)[1]
Environmental Hazard Toxic to aquatic life with long lasting effects.[2][3][9]
Recommended Disposal Contact a licensed professional waste disposal service.[1]
Final Disposal Method Incineration at a suitable plant.[3][4]
Drain Disposal Prohibited. Do not let product enter drains.[1][3]

Experimental Protocols Cited

This document provides operational and disposal guidance and does not cite specific experimental protocols. The disposal procedures are based on safety data sheets and general laboratory waste management guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation and Handling cluster_1 Storage and Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Compatible, Closed Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area segregate->store contact Contact Institutional EHS or Licensed Waste Disposal Service store->contact pickup Arrange for Waste Pickup contact->pickup end Final Disposal via Incineration pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.